BI8622
描述
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Structure
3D Structure
属性
IUPAC Name |
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHAXMJRQQTBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of BI-8622: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-8622 is a specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1). By selectively targeting HUWE1, BI-8622 modulates the stability of key oncoproteins, including c-MYC and Mcl-1, thereby impacting critical cellular processes such as cell cycle progression, apoptosis, and DNA damage response. This document provides an in-depth overview of the mechanism of action of BI-8622, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction to BI-8622 and its Target: HUWE1
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis.[1] E3 ubiquitin ligases, a key component of the UPS, provide substrate specificity for ubiquitination and subsequent proteasomal degradation.[1][2] HUWE1 is a large and complex E3 ubiquitin ligase implicated in the regulation of numerous cellular processes, and its dysregulation is associated with various pathologies, including cancer.[2] BI-8622 has emerged as a specific inhibitor of HUWE1, offering a therapeutic strategy to target pathways dependent on HUWE1 activity.[3][4]
Core Mechanism of Action: Inhibition of HUWE1 Ubiquitin Ligase Activity
BI-8622 functions by directly inhibiting the enzymatic activity of the HUWE1 ubiquitin ligase.[3][5] This inhibition prevents the transfer of ubiquitin from an E2 conjugating enzyme to HUWE1 substrates, thereby stabilizing these substrate proteins.
Biochemical and Cellular Potency
The inhibitory activity of BI-8622 against HUWE1 has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and specificity.
| Assay Type | Target/Cell Line | IC50 Value (μM) | Reference |
| In vitro Ubiquitination Assay | HUWE1 | 3.1 | [3][5] |
| In vivo Ubiquitination of MCL1 | HeLa cells | 6.8 | [5] |
| Colony Formation Assay | Ls174T cells | 8.4 | [5] |
Table 1: Quantitative analysis of BI-8622 inhibitory activity.
BI-8622 has been shown to be specific for HUWE1, with no significant inhibitory activity observed against other HECT-domain ubiquitin ligases such as HECW2 and NEDD4, nor against the ubiquitin-activating enzyme UBA1 or the ubiquitin-conjugating enzyme UbcH5b.
Downstream Signaling Pathways Modulated by BI-8622
The inhibition of HUWE1 by BI-8622 leads to the stabilization of its downstream substrates, most notably the oncoprotein c-MYC and the anti-apoptotic protein Mcl-1.
The HUWE1-MYC Axis
HUWE1 is a critical negative regulator of the transcription factor c-MYC. By ubiquitinating c-MYC, HUWE1 marks it for proteasomal degradation. BI-8622, by inhibiting HUWE1, prevents c-MYC degradation, leading to its accumulation. However, the functional consequence of this is a paradoxical inhibition of MYC-dependent transactivation in colorectal cancer cells.[3][5] This suggests a more complex regulatory mechanism where HUWE1 activity is required for productive MYC-driven transcription.
The HUWE1-MCL1 Axis and Apoptosis Regulation
HUWE1 also targets the anti-apoptotic BCL-2 family member, Mcl-1, for degradation, particularly in response to cellular stress such as UV irradiation.[5] Inhibition of HUWE1 by BI-8622 prevents the ubiquitination and subsequent degradation of Mcl-1, leading to its stabilization.[3][5] This can have implications for cell survival and resistance to apoptosis-inducing stimuli.
Cellular Consequences of HUWE1 Inhibition by BI-8622
The modulation of HUWE1 activity by BI-8622 translates into significant cellular effects, particularly in cancer cells.
Cell Cycle Arrest and Inhibition of Proliferation
Treatment of various cancer cell lines with BI-8622 leads to a reduction in cell viability and proliferation.[2] For instance, in Ls174T colorectal cancer cells, BI-8622 treatment retards the passage through all phases of the cell cycle, with the most pronounced effect observed in the G1 phase.[3] This is consistent with the role of c-MYC in driving cell cycle progression.
Effects in Different Cancer Models
-
Colorectal Cancer: BI-8622 suppresses colony formation of Ls174T cells and other colon carcinoma cell lines.[5]
-
Multiple Myeloma (MM): BI-8622 reduces the growth of multiple myeloma cell lines and induces cell cycle arrest.[3] It has shown synergistic anti-proliferative effects when combined with the immunomodulatory drug lenalidomide.[2]
-
Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, BI-8622 treatment leads to a decrease in the protein expression levels of c-myc, glycolytic markers, and immune modulatory markers.[3]
Experimental Protocols
In Vitro HUWE1 Auto-ubiquitination Assay
This assay is used to determine the direct inhibitory effect of BI-8622 on the enzymatic activity of HUWE1.
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Reaction Mixture: Prepare a reaction mixture containing recombinant HUWE1 HECT-domain, E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH5b), and biotinylated ubiquitin in reaction buffer.
-
Inhibitor Addition: Add varying concentrations of BI-8622 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by SDS-PAGE followed by streptavidin-HRP chemiluminescence detection to visualize the extent of HUWE1 auto-ubiquitination.
-
Quantification: Quantify the band intensities to determine the IC50 value of BI-8622.
Cellular MCL1 Degradation Assay
This assay assesses the ability of BI-8622 to inhibit HUWE1-mediated degradation of MCL1 in a cellular context.
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Cell Culture: Culture HeLa or U2OS cells to an appropriate confluency.
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Treatment: Treat the cells with BI-8622 or DMSO for a specified period.
-
Induction of MCL1 Degradation: Induce MCL1 degradation by exposing the cells to a stimulus such as UV irradiation (e.g., 500 J/m² UVB).[5]
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Cell Lysis: Harvest and lyse the cells at different time points post-induction.
-
Immunoblotting: Perform SDS-PAGE and immunoblotting using antibodies against MCL1 and a loading control (e.g., CDK2).[5]
-
Analysis: Quantify the MCL1 protein levels to determine the effect of BI-8622 on its degradation rate.
Therapeutic Potential and Future Directions
The specific inhibition of HUWE1 by BI-8622 presents a promising therapeutic avenue for cancers that are dependent on the MYC oncogene. Its ability to modulate key signaling pathways involved in cell proliferation and survival underscores its potential as an anti-cancer agent. Furthermore, BI-8622 has demonstrated protective effects in a mouse model of cisplatin-induced acute kidney injury, suggesting a broader therapeutic utility.[3] Future research will likely focus on optimizing the pharmacological properties of BI-8622, evaluating its efficacy in in vivo cancer models, and exploring combination therapies to enhance its anti-tumor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of BI8622
An In-Depth Technical Guide to the Discovery and Synthesis of BI-8622
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-8622 is a selective and potent small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1).[1][2][3][4] Initially developed by Boehringer Ingelheim GmbH, it was identified through high-throughput screening as a tool compound for studying the cellular functions of HUWE1.[1] BI-8622 has become instrumental in elucidating the role of the HUWE1-MYC signaling axis in cancer biology. By preventing the HUWE1-mediated ubiquitination and subsequent degradation of oncoproteins like MYC and N-Myc, BI-8622 serves as a critical agent in cancer research, particularly for colorectal cancer, multiple myeloma, and glioblastoma.[1][5][6] This guide details the discovery, mechanism of action, synthesis, and experimental protocols associated with BI-8622.
Discovery and Rationale
The discovery of BI-8622 originated from research efforts to find specific inhibitors for the HUWE1 ubiquitin ligase to probe its therapeutic potential.[5] Deregulated expression and activity of the MYC family of oncoproteins are hallmarks of many human cancers. The ubiquitin ligase HUWE1 was identified as a key regulator of MYC protein stability.[3] In normal cellular processes, HUWE1 targets MYC for proteasomal degradation, thus acting as a tumor suppressor.[3] However, in many cancer cells, this regulatory mechanism is disrupted.
The therapeutic hypothesis was that inhibiting HUWE1 in specific contexts could stabilize downstream substrates, leading to anti-tumor effects. For instance, inhibiting HUWE1 stabilizes the MYC-associated protein MIZ1, which in turn helps to repress MYC-activated target genes, providing a novel strategy to inhibit MYC function in tumor cells.[1][5] A high-throughput screening campaign was initiated to identify small molecules that could specifically inhibit the enzymatic activity of HUWE1, leading to the selection of BI-8622 as a lead compound for further study.[5]
Mechanism of Action and Signaling Pathway
BI-8622 exerts its biological effects by directly inhibiting the catalytic activity of the HUWE1 E3 ubiquitin ligase.[2][5] This inhibition prevents the transfer of ubiquitin to HUWE1 substrates. Key substrates relevant to oncology include:
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MYC and N-Myc: HUWE1 ubiquitinates these oncoproteins, targeting them for degradation. Inhibition by BI-8622 leads to their accumulation.[4][5]
-
MIZ1: A transcription factor that forms a complex with MYC. HUWE1 inhibition stabilizes MIZ1, which accumulates on MYC target genes and contributes to their repression.[5]
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MCL1: An anti-apoptotic protein. BI-8622 retards its degradation, an important consideration in therapeutic applications.[4][5]
The core mechanism involves the disruption of the MYC degradation pathway, as illustrated below.
Caption: BI-8622 inhibits HUWE1, preventing MYC ubiquitination and degradation.
Synthesis of BI-8622
While the specific, proprietary synthesis route for BI-8622 is not publicly disclosed, a plausible synthesis can be conceptualized based on its chemical structure: N-[4-(Aminomethyl)phenyl]-6-(4-cyano-4-phenyl-1-piperidinyl)-5-methyl-4-pyrimidinecarboxamide.[7] A generalized retrosynthetic analysis suggests a convergent approach involving the coupling of a pyrimidine (B1678525) carboxylic acid derivative with an aminomethyl aniline (B41778) moiety.
Generalized Synthetic Protocol
This protocol is a representative example and has not been optimized.
Materials:
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6-chloro-5-methyl-4-pyrimidinecarboxylic acid
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4-cyano-4-phenylpiperidine
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N-Boc-1,4-phenylenediamine
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Amide coupling reagents (e.g., HATU, EDCI/HOBt)
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Organic bases (e.g., DIPEA, triethylamine)
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Solvents (e.g., DMF, DCM, THF)
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Reagents for Boc deprotection (e.g., TFA, HCl in dioxane)
Procedure:
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Step 1: Synthesis of the Pyrimidine Core. React 6-chloro-5-methyl-4-pyrimidinecarboxylic acid with 4-cyano-4-phenylpiperidine via nucleophilic aromatic substitution in the presence of a base like DIPEA in a solvent such as NMP or DMF at elevated temperature.
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Step 2: Amide Coupling. The resulting carboxylic acid from Step 1 is activated with an amide coupling reagent (e.g., HATU). This activated intermediate is then reacted with N-Boc-1,4-phenylenediamine to form the central amide bond.
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Step 3: Deprotection. The Boc protecting group on the terminal amine is removed using standard conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, BI-8622.
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Purification: The final compound is purified using column chromatography on silica (B1680970) gel or by preparative HPLC to achieve high purity (≥98%).
Quantitative Data Summary
BI-8622 has been characterized in various biochemical and cell-based assays. The key quantitative metrics for its activity are summarized below.
| Parameter | IC50 Value | Cell Line / Assay Condition |
| HUWE1 Inhibition | 3.1 µM | In vitro HECT-domain auto-ubiquitination assay |
| MCL1 Degradation Inhibition | 6.8 µM | HeLa cells ectopically expressing HUWE1 |
| Colony Formation Suppression | 8.4 µM | Ls174T colorectal cancer cells |
Data sourced from MedchemExpress and Peter S, et al. (2018).[4][5][7]
Experimental Protocols and Workflow
The evaluation of BI-8622 involves a series of standard and specialized assays to determine its efficacy and mechanism of action.
In Vitro HUWE1 Inhibition Assay
Objective: To determine the IC50 of BI-8622 against HUWE1 auto-ubiquitination.
Methodology:
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Recombinant HUWE1 HECT domain is incubated with E1 activating enzyme, E2 conjugating enzyme (UbcH5b), and fluorescently labeled ubiquitin.
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BI-8622 is added in a series of dilutions (e.g., from 1 nM to 50 µM) dissolved in DMSO. A DMSO-only control is included.
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The reaction is initiated by the addition of ATP and allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by adding SDS-PAGE loading buffer.
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Proteins are separated by SDS-PAGE, and the ubiquitination of HUWE1 is visualized and quantified using a fluorescence scanner.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
Cellular Proliferation Assay
Objective: To measure the effect of BI-8622 on cancer cell growth.
Methodology:
-
Cancer cells (e.g., Ls174T, JJN3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of BI-8622 concentrations (typically 0.1 µM to 50 µM).
-
After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or by crystal violet staining.
-
Luminescence or absorbance is measured using a plate reader.
-
The results are normalized to DMSO-treated control cells, and GI50/IC50 values are calculated.
Typical Experimental Workflow
The preclinical evaluation of a HUWE1 inhibitor like BI-8622 follows a structured workflow from initial characterization to in vivo testing.
Caption: A standard workflow for the preclinical assessment of BI-8622.
Conclusion
BI-8622 is a cornerstone chemical probe for investigating the complex biology of the HUWE1 ubiquitin ligase. Its discovery has provided the research community with a vital tool to dissect the HUWE1-MYC signaling axis and explore novel therapeutic strategies for MYC-driven cancers. The data and protocols outlined in this guide offer a comprehensive resource for scientists aiming to utilize BI-8622 in their research and drug development endeavors.
References
- 1. The E3 ubiquitin ligase HUWE1 acts through the N‐Myc‐DLL1‐NOTCH1 signaling axis to suppress glioblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HUWE1 is a critical colonic tumour suppressor gene that prevents MYC signalling, DNA damage accumulation and tumour initiation | EMBO Molecular Medicine [link.springer.com]
- 4. The HECT-domain ubiquitin ligase Huwe1 controls neural differentiation and proliferation by destabilizing the N-Myc oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 ubiquitin ligase HUWE1 acts through the N-Myc-DLL1-NOTCH1 signaling axis to suppress glioblastoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ≥98% (HPLC) | 1875036-74-0 [sigmaaldrich.com]
BI-8622: A Technical Guide to a Selective HUWE1 E3 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-8622 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (MCL1 ubiquitin ligase E3) or ARF-BP1. By targeting HUWE1, BI-8622 modulates the stability of key cellular proteins, including the proto-oncogene MYC and the anti-apoptotic protein MCL1, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to BI-8622.
Chemical Structure and Properties
BI-8622 is a synthetic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-(Aminomethyl)phenyl]-6-(4-cyano-4-phenyl-1-piperidinyl)-5-methyl-4-pyrimidinecarboxamide[1] |
| Molecular Formula | C₂₅H₂₆N₆O[1][2] |
| Molecular Weight | 426.51 g/mol [1][2] |
| CAS Number | 1875036-74-0[1][2] |
| Appearance | White to beige powder[1] |
| Solubility | Soluble in DMSO[1] |
| SMILES String | N#CC1(CCN(CC1)C2=C(C)C(C(NC3=CC=C(CN)C=C3)=O)=NC=N2)C4=CC=CC=C4[1] |
| InChI Key | IJHAXMJRQQTBPL-UHFFFAOYSA-N[1] |
Mechanism of Action and Signaling Pathways
BI-8622 functions as a specific inhibitor of the E3 ubiquitin ligase HUWE1.[3][4] E3 ligases are critical components of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. HUWE1 has been shown to ubiquitinate several key proteins involved in cell proliferation and survival, including MYC, MIZ1 (MYC-interacting zinc finger protein 1), and MCL1 (myeloid cell leukemia 1).
The HUWE1-MYC-MIZ1 Signaling Axis
The transcription factor MYC is a potent oncoprotein that is frequently overexpressed in human cancers.[3] Its activity is tightly regulated, in part, by the ubiquitin ligase HUWE1. HUWE1 can ubiquitinate both MYC and its transcriptional co-repressor MIZ1, leading to their proteasomal degradation.[1][3] This process is crucial for maintaining a balance between MYC-activated and MYC-repressed genes.
Inhibition of HUWE1 by BI-8622 disrupts this balance. By preventing the ubiquitination and subsequent degradation of MIZ1, BI-8622 leads to the accumulation of MIZ1.[3] Elevated levels of MIZ1 can then form repressive complexes with MYC on the promoters of MYC target genes, leading to the downregulation of their expression and subsequent inhibition of cell proliferation.[3][5]
Caption: BI-8622 inhibits HUWE1, leading to MIZ1 stabilization and repression of MYC target genes.
Regulation of MCL1 Stability
MCL1 is an anti-apoptotic protein belonging to the BCL-2 family. Its overexpression is associated with resistance to chemotherapy in various cancers. HUWE1 is one of the E3 ligases responsible for the ubiquitination and subsequent proteasomal degradation of MCL1.[6][7]
By inhibiting HUWE1, BI-8622 prevents the ubiquitination of MCL1, leading to its stabilization and accumulation in the cell.[1] While this effect might seem counterintuitive for an anti-cancer agent, the context of cellular signaling is critical. In some cancer types, the stabilization of MCL1 can sensitize cells to other therapeutic agents or have complex downstream effects that ultimately contribute to cell death.
Caption: BI-8622 inhibits HUWE1-mediated degradation, leading to the stabilization of MCL1.
In Vitro and In Vivo Activity
The biological activity of BI-8622 has been characterized in various in vitro and in vivo models.
Quantitative In Vitro Data
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| HUWE1 Auto-ubiquitination Assay | HUWE1 HECT domain | 3.1 µM | [3] |
| MCL1 Ubiquitination Assay | HeLa cells | 6.8 µM | [1] |
| Colony Formation Assay | Ls174T cells | 8.4 µM | [1] |
In Vivo Data
Studies in mouse models have provided initial insights into the in vivo activity of BI-8622. However, it has been noted that the compound has unfavorable pharmacokinetic properties and is rapidly cleared from circulation.[3]
In a mouse model of cisplatin-induced acute kidney injury, intraperitoneal (i.p.) administration of BI-8622 at a dose of 5 mg/kg demonstrated a protective effect.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving BI-8622.
HUWE1 HECT-Domain Auto-Ubiquitination Assay
This in vitro assay measures the ability of BI-8622 to inhibit the auto-ubiquitination activity of the HUWE1 HECT domain.
Materials:
-
Recombinant human HUWE1 HECT domain
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2), e.g., UbcH5b
-
Ubiquitin
-
ATP
-
Assay buffer: 40 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
BI-8622 dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Protocol:
-
Prepare a reaction mixture containing E1 (e.g., 50 nM), E2 (e.g., 250 nM), and ubiquitin (e.g., 5 µM) in the assay buffer.
-
Add varying concentrations of BI-8622 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant HUWE1 HECT domain (e.g., 500 nM) and ATP (e.g., 2 mM).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated HUWE1.
-
Quantify the band intensities to determine the IC₅₀ value of BI-8622.
Caption: Workflow for the in vitro HUWE1 auto-ubiquitination assay.
Cell Viability (MTT) Assay in Ls174T Cells
This assay determines the effect of BI-8622 on the viability and proliferation of the human colon adenocarcinoma cell line Ls174T.
Materials:
-
Ls174T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
BI-8622 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed Ls174T cells into a 96-well plate at a density of approximately 4 x 10³ cells per well in 100 µL of complete growth medium.[2]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BI-8622 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the BI-8622 dilutions (or medium with DMSO as a vehicle control) to the respective wells. A typical concentration range to test would be from 1 µM to 100 µM.[2]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Conclusion
BI-8622 is a valuable research tool for investigating the biological roles of the HUWE1 E3 ubiquitin ligase. Its ability to specifically inhibit HUWE1 provides a means to probe the downstream consequences of stabilizing key cellular proteins like MYC, MIZ1, and MCL1. While its current pharmacokinetic profile may limit its direct therapeutic application, BI-8622 serves as an important lead compound for the development of more drug-like HUWE1 inhibitors for the treatment of cancer and other diseases where HUWE1 activity is dysregulated. Further research is warranted to fully elucidate the therapeutic potential of targeting this critical E3 ligase.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between protein acetylation and ubiquitination controls MCL1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of HUWE1 in Cancer Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1, is a large and complex enzyme that plays a critical, albeit context-dependent, role in the landscape of cancer biology.[1][2][3] Its function as a regulator of protein stability through ubiquitination places it at the nexus of numerous signaling pathways that govern cell fate decisions, including proliferation, apoptosis, and the DNA damage response.[1][2][3] Dysregulation of HUWE1 expression or activity has been implicated in the pathogenesis of a wide array of human malignancies, where it can act as either an oncogene or a tumor suppressor depending on the cellular context and its specific substrate.[4][5] This technical guide provides an in-depth overview of the multifaceted role of HUWE1 in cancer, with a focus on its involvement in key signaling pathways, a summary of its expression and mutation status in various cancers, and detailed protocols for its experimental investigation.
HUWE1: A Master Regulator of Protein Ubiquitination
HUWE1 is a HECT domain-containing E3 ubiquitin ligase that mediates the attachment of ubiquitin to substrate proteins, thereby regulating their degradation, localization, or activity.[6][7] HUWE1 is a remarkably versatile enzyme, capable of assembling various ubiquitin chain linkages, including K48- and K63-linked polyubiquitin (B1169507) chains, as well as monoubiquitination.[8] This diversity in ubiquitination allows HUWE1 to exert a wide range of regulatory effects on its numerous substrates.
HUWE1 in Core Cancer Signaling Pathways
HUWE1's influence on cancer progression is primarily exerted through its modulation of key signaling pathways. Its role is often dichotomous, with both tumor-suppressive and oncogenic functions reported.
The HUWE1-p53 Axis: A Critical Tumor Suppressive Function
One of the most well-characterized roles of HUWE1 is its regulation of the tumor suppressor p53. In unstressed cells, HUWE1 can directly bind to and ubiquitinate p53, targeting it for proteasomal degradation in an MDM2-independent manner.[8][9] This function can be viewed as oncogenic, as it suppresses the tumor-suppressive activities of p53. However, upon cellular stress, such as DNA damage, the interaction between HUWE1 and p53 is modulated, leading to p53 stabilization and the induction of apoptosis or cell cycle arrest.[8][10] Inactivation of HUWE1 in certain cancer models leads to an accumulation of p53, which in turn can inhibit tumor growth.[11][12] For instance, in non-small cell lung cancer, increased HUWE1 expression is associated with worse prognosis, and its inactivation leads to p53-mediated inhibition of tumorigenicity.[6][13]
The Complex Regulation of MYC by HUWE1
The proto-oncogene MYC is another critical substrate of HUWE1, and their interaction is multifaceted and context-dependent.[14] HUWE1 can mediate both the degradation and the activation of MYC. In some contexts, HUWE1 promotes the K48-linked polyubiquitination and subsequent proteasomal degradation of MYC, acting as a tumor suppressor.[14] For instance, in colorectal cancer, loss of HUWE1 leads to increased MYC levels, accelerated tumor initiation, and increased DNA damage.[1][11] Conversely, HUWE1 can also mediate K63-linked polyubiquitination of MYC, which enhances its transcriptional activity and promotes cell proliferation, thus functioning as an oncogene.[6][8] This dual regulatory mechanism highlights the complexity of HUWE1's role in cancer.
HUWE1 in DNA Damage Response and Apoptosis
HUWE1 is a key regulator of the cellular response to DNA damage.[1] It targets several proteins involved in DNA repair and apoptosis for ubiquitination. For example, HUWE1 mediates the degradation of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in response to DNA damage.[7] It also ubiquitinates and degrades the tumor suppressor BRCA1 and the cell cycle protein CDC6.[7] By controlling the stability of these substrates, HUWE1 influences the cell's decision to either repair the damaged DNA and survive or undergo programmed cell death.
HUWE1 Expression and Mutation in Cancer
The expression of HUWE1 is frequently altered in human cancers, although the direction of this change varies between tumor types.[4][5] This differential expression likely reflects its context-dependent oncogenic and tumor-suppressive functions.
Table 1: HUWE1 Expression in Various Cancers
| Cancer Type | HUWE1 Expression Status | Reference |
| Lung Cancer (NSCLC) | Overexpressed | [6][7][13] |
| Colorectal Cancer | Overexpressed or Mutated (inactivating) | [1][11][14] |
| Breast Cancer | Overexpressed | [10][12] |
| Leukemia | Overexpressed | [4][14] |
| Glioblastoma | Underexpressed | [4][14] |
| Sarcoma | Underexpressed | [4][5] |
Table 2: HUWE1 Mutation Frequency in Colorectal Cancer
| Study/Database | Mutation Frequency | Reference |
| TCGA | Up to 15% | [1][11] |
| Wood et al., 2007 | Reported | [1] |
| Seshagiri et al., 2012 | Reported | [1] |
Experimental Protocols for Studying HUWE1
Investigating the function of HUWE1 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for HUWE1-Substrate Interaction
This protocol is for determining the physical interaction between HUWE1 and a putative substrate protein in mammalian cells.[15][16][17][18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Antibody against HUWE1 or the substrate protein.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Western blot reagents.
Procedure:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody (2-4 µg) overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Analyze the eluate by Western blotting using antibodies against HUWE1 and the substrate.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate by HUWE1 in a test tube.[20][21][22][23]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5).
-
Recombinant active HUWE1 protein.
-
Recombinant substrate protein.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
Procedure:
-
Set up the reaction mixture in the following order: reaction buffer, ATP, ubiquitin, E1, E2, substrate, and finally HUWE1 to initiate the reaction.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the substrate to detect higher molecular weight ubiquitinated species.
shRNA-mediated Knockdown and Cell Proliferation Assay
This protocol describes how to assess the effect of HUWE1 depletion on cancer cell proliferation.[24][25]
Materials:
-
Lentiviral or retroviral vectors expressing shRNA targeting HUWE1.
-
Packaging plasmids.
-
Transfection reagent.
-
Target cancer cell line.
-
Puromycin or other selection agent.
-
MTT or BrdU proliferation assay kit.
Procedure:
-
Produce lentivirus or retrovirus by co-transfecting the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Infect the target cancer cells with the viral supernatant.
-
Select for stably transduced cells using the appropriate selection agent.
-
Confirm HUWE1 knockdown by Western blotting or qRT-PCR.
-
Seed the control and HUWE1-knockdown cells in 96-well plates.
-
Perform the MTT or BrdU assay at different time points (e.g., 24, 48, 72 hours) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the relative cell proliferation rate.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution following HUWE1 manipulation.[26][27][28][29]
Materials:
-
Control and HUWE1-manipulated cells.
-
Cold 70% ethanol (B145695).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M phases of the cell cycle will be distinguished based on the intensity of the PI fluorescence.
Apoptosis Detection by TUNEL Assay
This protocol describes the detection of apoptosis-induced DNA fragmentation.[30][31][32][33][34]
Materials:
-
Control and HUWE1-manipulated cells or tissue sections.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate the samples with the TUNEL reaction mixture according to the manufacturer's protocol, typically for 1 hour at 37°C in a humidified chamber.
-
Wash the samples to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the apoptotic cells (positive TUNEL staining) using a fluorescence microscope or quantify the percentage of apoptotic cells by flow cytometry.
Immunohistochemistry (IHC) for HUWE1 Expression in Tissues
This protocol is for detecting HUWE1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[2][9][35][36]
Materials:
-
FFPE tissue sections on slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0).
-
Hydrogen peroxide for blocking endogenous peroxidase activity.
-
Blocking solution (e.g., normal serum).
-
Primary antibody against HUWE1.
-
HRP-conjugated secondary antibody.
-
DAB substrate-chromogen solution.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary HUWE1 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope to assess HUWE1 expression and localization.
Conclusion and Future Directions
HUWE1 is a pivotal regulator in a multitude of cancer-relevant signaling pathways. Its ability to function as both an oncogene and a tumor suppressor underscores the importance of understanding its context-specific roles and the intricate network of its substrates. The dual nature of HUWE1 presents both challenges and opportunities for therapeutic intervention. Targeting HUWE1 directly or modulating its interaction with specific substrates could be a promising strategy for cancer therapy. Future research should focus on further elucidating the upstream regulatory mechanisms that control HUWE1 activity and substrate specificity in different cancer types. A deeper understanding of these processes will be crucial for the development of effective HUWE1-targeted therapies.
References
- 1. HUWE1 is a critical colonic tumour suppressor gene that prevents MYC signalling, DNA damage accumulation and tumour initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 5. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. e-century.us [e-century.us]
- 11. HUWE1 is a critical colonic tumour suppressor gene that prevents MYC signalling, DNA damage accumulation and tumour initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse association between MDM2 and HUWE1 protein expression levels in human breast cancer and liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]
- 14. Meta-analysis of gene expression alterations and clinical significance of the HECT domain-containing ubiquitin ligase HUWE1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 Ubiquitination Comediated by HUWE1 and TRAF6 Contributes to White Spot Syndrome Virus Infection in Crustacean - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A conformational switch regulates the ubiquitin ligase HUWE1 | eLife [elifesciences.org]
- 22. A conformational switch regulates the ubiquitin ligase HUWE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HUWE1 employs a giant substrate-binding ring to feed and regulate its HECT E3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. shRNA knockdown [protocols.io]
- 26. Analysis of Cell Cycle [cyto.purdue.edu]
- 27. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. miltenyibiotec.com [miltenyibiotec.com]
- 30. clyte.tech [clyte.tech]
- 31. biotna.net [biotna.net]
- 32. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. abcam.com [abcam.com]
- 34. info.gbiosciences.com [info.gbiosciences.com]
- 35. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 36. bosterbio.com [bosterbio.com]
Investigating the Downstream Targets of BI-8622: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-8622 is a specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), a critical regulator of various cellular processes, including cell proliferation, DNA damage response, and apoptosis. Dysregulation of HUWE1 has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the known downstream targets of BI-8622, detailing its mechanism of action and the subsequent cellular consequences. We present quantitative data on its efficacy, detailed protocols for key experimental validation, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction to BI-8622
BI-8622 is a potent and specific inhibitor of the HUWE1 E3 ubiquitin ligase with a reported IC50 of 3.1 μM.[1][2] By targeting HUWE1, BI-8622 modulates the stability and function of a plethora of downstream substrates, thereby impacting critical cellular pathways involved in tumorigenesis. This guide focuses on the key downstream targets of BI-8622 and the experimental methodologies to investigate these effects.
Core Mechanism of Action
BI-8622 exerts its effects by directly inhibiting the catalytic activity of HUWE1. HUWE1 is a large, multi-domain E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation and is essential for maintaining cellular homeostasis. HUWE1 specifically recognizes and polyubiquitinates its substrates, marking them for degradation by the 26S proteasome. By inhibiting HUWE1, BI-8622 prevents the ubiquitination and subsequent degradation of its target proteins, leading to their accumulation and altered downstream signaling.
Key Downstream Targets and Cellular Effects
Inhibition of HUWE1 by BI-8622 leads to a cascade of downstream effects, primarily through the stabilization of key regulatory proteins.
MYC Oncoprotein
A primary and well-characterized downstream effector of HUWE1 is the MYC oncoprotein, a master regulator of cell growth and proliferation.[2][3] HUWE1 can mediate the ubiquitination of MYC, leading to its degradation.[3] Inhibition of HUWE1 by BI-8622 results in a decrease in MYC-dependent transactivation.[2] This is a critical anti-cancer mechanism as MYC is overexpressed in a majority of human cancers.[2]
MIZ1 and Transcriptional Regulation
The mechanism by which HUWE1 inhibition affects MYC-dependent transcription involves the stabilization of MIZ1 (MYC-interacting zinc finger protein 1).[4] HUWE1 normally ubiquitinates and degrades MIZ1.[4] Upon treatment with BI-8622, MIZ1 accumulates and forms repressive complexes with MYC on the promoters of MYC target genes, leading to their transcriptional repression.[4] This effect is particularly notable for genes encoding ribosomal proteins.[5]
MCL1 Anti-Apoptotic Protein
BI-8622 has been shown to retard the degradation of the anti-apoptotic protein MCL1 (Myeloid Cell Leukemia 1) in response to UV irradiation.[2] HUWE1 can ubiquitinate MCL1, targeting it for proteasomal degradation.[6][7][8][9] Inhibition of HUWE1 by BI-8622 leads to the accumulation of MCL1.[2] This finding has implications for combination therapies, as MCL1 is a key resistance factor to many anti-cancer drugs.
TopBP1 DNA Damage Response Protein
Treatment with BI-8622 leads to the accumulation of TopBP1 (Topoisomerase II binding protein 1), another known substrate of HUWE1.[2] TopBP1 is a crucial scaffold protein in the DNA damage response (DDR) and replication checkpoint control.[10][11] Its accumulation following BI-8622 treatment suggests a potential role for this inhibitor in modulating cellular responses to DNA damage.
Cell Cycle Arrest
A consistent cellular outcome of BI-8622 treatment is cell cycle arrest. In colorectal cancer cells, BI-8622 induces an accumulation of cells in the G1 phase.[1] In multiple myeloma cell lines, it leads to an accumulation of cells in the S and G2/M phases.[12] This cell cycle arrest is a direct consequence of the stabilization of key cell cycle regulators and the inhibition of pro-proliferative pathways.
Quantitative Data on BI-8622 Activity
The following tables summarize the reported quantitative data for BI-8622 across various experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| HUWE1 Inhibition (in vitro) | IC50: 3.1 μM | Biochemical Assay | [1][2] |
| MCL1 Ubiquitination Inhibition | IC50: 6.8 μM | HeLa cells | [1] |
| Colony Formation Suppression | IC50: 8.4 μM | Ls174T cells | [2] |
Table 1: In Vitro Efficacy of BI-8622
| Cell Line | IC50 (Viability) | Reference |
| JJN3 (Multiple Myeloma) | ~14 μM | [12] |
| MM.1S (Multiple Myeloma) | Not specified | [12] |
| Ls174T (Colorectal Cancer) | Not specified | [2] |
Table 2: Effect of BI-8622 on Cell Viability
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of BI-8622.
Western Blotting for c-Myc Detection
This protocol describes the detection of c-Myc protein levels in cell lysates following treatment with BI-8622.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with BI-8622 for the desired time and concentration. Wash cells with ice-cold PBS and lyse in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.[13][14][15]
Immunoprecipitation for HUWE1
This protocol outlines the immunoprecipitation of HUWE1 to study its interactions and ubiquitination status.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody against HUWE1
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-HUWE1 antibody to the lysate and incubate for several hours to overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.[16][17][18]
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate is directly ubiquitinated by HUWE1 in the presence of BI-8622.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant HUWE1
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
BI-8622
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine E1, E2, HUWE1, substrate, ubiquitin, and ATP in the reaction buffer.
-
Inhibitor Addition: Add BI-8622 at various concentrations to the reaction mixtures. Include a DMSO control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate to detect the appearance of higher molecular weight ubiquitinated species.[19][20][21][22]
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with BI-8622.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with BI-8622, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[1][2][12][23][24]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following BI-8622 treatment.
Materials:
-
Cell culture plates
-
Complete growth medium
-
BI-8622
-
Crystal violet staining solution
-
Methanol (B129727) or paraformaldehyde for fixation
Procedure:
-
Cell Seeding: Seed a low density of cells in culture plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of BI-8622 for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 7-14 days until visible colonies form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol or paraformaldehyde, and then stain with crystal violet solution.
-
Quantification: Wash away the excess stain, air dry the plates, and count the number of colonies (typically >50 cells).[25][26][27][28][29]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by BI-8622 and a general experimental workflow for its investigation.
Caption: Mechanism of action of BI-8622 leading to downstream cellular effects.
Caption: BI-8622 modulates the HUWE1-MIZ1-MYC signaling axis.
Caption: General experimental workflow for investigating BI-8622's effects.
Conclusion
BI-8622 represents a promising therapeutic agent for cancers dependent on HUWE1 activity. Its ability to modulate the levels of key oncoproteins and cell cycle regulators through a well-defined mechanism provides a strong rationale for its further development. This guide provides a foundational understanding of the downstream targets of BI-8622 and the experimental approaches to validate these findings. Future research should focus on elucidating the full spectrum of HUWE1 substrates, exploring the potential for synergistic drug combinations, and ultimately translating these preclinical findings into clinical applications.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. HUWE1 is a critical colonic tumour suppressor gene that prevents MYC signalling, DNA damage accumulation and tumour initiation | EMBO Molecular Medicine [link.springer.com]
- 4. Tumor cell‐specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase | EMBO Molecular Medicine [link.springer.com]
- 5. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FBW7-Dependent Mcl-1 Degradation Mediates the Anticancer Effect of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine Kinase Inhibitors Increase MCL1 Degradation and in Combination with BCLXL/BCL2 Inhibitors Drive Prostate Cancer Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FBW7-dependent Mcl-1 degradation mediates the anticancer effect of Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human TopBP1 ensures genome integrity during normal S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. protocols.io [protocols.io]
- 17. Immunoprecipitation Procedure [sigmaaldrich.com]
- 18. genscript.com [genscript.com]
- 19. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. A conformational switch regulates the ubiquitin ligase HUWE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. ossila.com [ossila.com]
- 26. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 27. artscimedia.case.edu [artscimedia.case.edu]
- 28. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clonogenic Assay [bio-protocol.org]
BI8622: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule BI8622 and its function as a potent inducer of cell cycle arrest. We will delve into its mechanism of action, the key signaling pathways it modulates, and provide detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of HUWE1 E3 Ubiquitin Ligase
This compound is a specific inhibitor of the HECT, UBA, and WWE domain-containing 1 (HUWE1) E3 ubiquitin ligase, with a reported IC50 of 3.1 μM.[1] HUWE1 is a critical regulator of cellular processes, including proliferation and apoptosis, through its mediation of protein ubiquitination and subsequent degradation. A key substrate of HUWE1 is the transcriptional regulator MIZ1 (MYC-interacting zinc finger protein 1). By inhibiting HUWE1, this compound prevents the ubiquitination and degradation of MIZ1, leading to its stabilization and accumulation within the cell.
Stabilized MIZ1 forms a repressive complex with the oncoprotein c-Myc. This MIZ1/c-Myc complex then binds to the promoter regions of c-Myc target genes, shifting the balance from transcriptional activation to repression.[2][3] This leads to the downregulation of genes essential for cell cycle progression and is a key driver of the observed cell cycle arrest. Furthermore, this pathway can lead to the upregulation of cyclin-dependent kinase inhibitors such as p21, further enforcing a halt in the cell cycle.
This compound-Induced Cell Cycle Arrest: A Quantitative Overview
Treatment of cancer cell lines with this compound has been demonstrated to induce a significant arrest in the G1 phase of the cell cycle. This effect has been quantified in various studies, and the available data is summarized below.
| Cell Line | Treatment Concentration | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Ls174T (Colorectal Cancer) | 20 μM | 24 hours | Accumulation | Decrease | Decrease | Peter et al., 2014[2] |
| JJN3 (Multiple Myeloma) | 15 μM | 24 hours | Decrease | Accumulation | Accumulation | Crawford et al., 2020[4] |
Note: While specific percentages for Ls174T were not available in the reviewed literature, the study by Peter et al. (2014) clearly indicates a significant accumulation of cells in the G1 phase.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of this compound and provide a practical framework for its investigation, the following diagrams visualize the core signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway Leading to G1 Cell Cycle Arrest.
Caption: Experimental Workflow for Studying this compound Effects.
Detailed Experimental Protocols
Cell Cycle Analysis via Flow Cytometry with Propidium Iodide Staining
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
FACS tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Harvest: Following treatment with this compound or a vehicle control (DMSO), harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS and incubate for 1 minute at room temperature. Centrifuge again and discard the PBS.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for c-Myc and MCL1
This protocol details the detection of changes in the protein levels of c-Myc and MCL1 following this compound treatment.
Materials:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-MCL1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels relative to the loading control.
This guide provides a foundational understanding of this compound's role in cell cycle arrest and the methodologies to investigate its effects. Further research will continue to elucidate the full therapeutic potential of targeting the HUWE1-MIZ1-c-Myc axis in cancer.
References
- 1. Derangements in HUWE1/c-MYC pathway confer sensitivity to the BET bromodomain inhibitor GS-626510 in uterine cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipping the MYC–MIZ1 balance: targeting the HUWE1 ubiquitin ligase selectively blocks MYC-activated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI8622: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI8622 is a potent and specific small molecule inhibitor of the HECT E3 ubiquitin ligase HUWE1.[1] By targeting HUWE1, this compound modulates the stability of key oncoproteins, including c-Myc and Mcl-1, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, enabling researchers to effectively investigate its mechanism of action and anticancer effects in various cell-based models.
Introduction
HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1, is a large E3 ubiquitin ligase that plays a critical role in cellular homeostasis by targeting a wide range of substrates for proteasomal degradation. Dysregulation of HUWE1 has been implicated in the pathogenesis of several cancers, primarily through its stabilization of oncogenic proteins such as c-Myc and the anti-apoptotic protein Mcl-1. This compound specifically inhibits the catalytic activity of HUWE1, leading to the destabilization and subsequent degradation of these key cancer drivers. This results in the suppression of tumor cell proliferation, induction of cell cycle arrest, and apoptosis. These protocols are designed to provide a framework for studying the effects of this compound on cancer cells in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | HUWE1 | IC₅₀ | 3.1 µM |
| In-Cell Ubiquitination Assay | HeLa (Mcl-1) | IC₅₀ | 6.8 µM |
| Cell Viability (Proliferation) | MM.1S | IC₅₀ | ~15 µM |
| Ls174T | - | Inhibition | |
| TNBC cell lines | - | Inhibition | |
| Colony Formation | Ls174T | - | Suppression |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting HUWE1, this compound prevents the K63-linked ubiquitination of c-Myc and the K48-linked ubiquitination of Mcl-1, leading to their degradation and subsequent downstream effects on cell proliferation and survival.
Caption: this compound inhibits HUWE1, leading to altered ubiquitination and degradation of c-Myc and Mcl-1.
Experimental Protocols
HUWE1 Auto-Ubiquitination Assay (Biochemical)
This assay measures the ability of this compound to inhibit the auto-ubiquitination activity of the HUWE1 HECT domain in vitro.
Workflow Diagram:
Caption: Workflow for the HUWE1 auto-ubiquitination assay.
Materials:
-
Recombinant human HUWE1 (HECT domain)
-
Recombinant human UBE1 (E1)
-
Recombinant human UbcH5b (E2)
-
Human Ubiquitin
-
This compound
-
ATP
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, 100 nM E1, 500 nM E2, 5 µM ubiquitin, and 2 mM ATP.
-
Add recombinant HUWE1 HECT domain to a final concentration of 1 µM.
-
Add varying concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect poly-ubiquitinated HUWE1.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Ls174T, MM.1S, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 5, 10, 20 µM) or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
0.5% Crystal Violet solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Incubate for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with cold methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Conclusion
This compound is a valuable research tool for investigating the role of the HUWE1 E3 ligase in cancer biology. The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro activity of this compound, from its direct biochemical effects on HUWE1 to its cellular consequences on viability, cell cycle progression, and clonogenic survival. These assays can be adapted to various cancer cell lines to explore the therapeutic potential of HUWE1 inhibition.
References
Application Notes and Protocols for BI8622 in Cell Culture Experiments
Introduction
BI8622 is a specific small-molecule inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase.[1][2] HUWE1 plays a critical role in protein homeostasis by targeting numerous substrate proteins for proteasomal degradation, including the proto-oncogene c-MYC and the anti-apoptotic protein MCL1.[1][3][4] By inhibiting HUWE1, this compound prevents the ubiquitination and subsequent degradation of these substrates. This leads to downstream effects such as the suppression of MYC-dependent transactivation, cell cycle arrest, and reduced cell proliferation, making this compound a valuable tool for cancer research, particularly in the context of multiple myeloma, colorectal cancer, and triple-negative breast cancer.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein expression, and cell cycle progression.
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various in vitro experiments.
| Assay Type | Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect | Reference(s) |
| Enzyme Inhibition | HUWE1 (in vitro) | IC50: 3.1 µM | N/A | Direct inhibition of HUWE1 E3 ligase activity. | [1][2][3] |
| Substrate Ubiquitination | HeLa | IC50: 6.8 µM | N/A | Abolished HUWE1-mediated ubiquitination of MCL1. | [1][2][3] |
| Cell Viability / Growth | Multiple Myeloma (MM) cell lines | Dose-dependent | 24 hours | Reduced cell viability. | [4] |
| Ls174T (Colorectal Cancer) | IC50: 8.4 µM | N/A | Inhibition of cell growth. | [3] | |
| Colony Formation | Ls174T | 5 - 25 µM | N/A | Suppressed colony formation ability. | [1][2][3] |
| Cell Cycle Analysis | Ls174T | 10 - 20 µM | 1 - 4 days | G1 phase cell cycle arrest. | [1][2][3] |
| JJN3 (Multiple Myeloma) | 15 µM | 24 hours | Accumulation of cells in S and G2/M phases. | [4] | |
| Protein Expression | HeLa, U2OS | 10 - 50 µM | 16 hours | Retarded UV-induced degradation of MCL1. | [1][2][3] |
| Ls174T | 10 - 20 µM | 16 - 24 hours | Accumulation of TopBP1; Downregulation of MYC target genes. | [3] | |
| MM cell lines | ~15 µM | 24 hours | Decreased MYC protein expression. | [4] |
Mandatory Visualizations
Caption: Mechanism of action for the HUWE1 inhibitor this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically provided as a solid. It is soluble in DMSO.[3] To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in high-purity DMSO. For example, for 1 mg of this compound (M.W. 426.5 g/mol ), add 234.5 µL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Working Solution : When ready to use, thaw an aliquot and prepare fresh dilutions in pre-warmed complete cell culture medium. The final DMSO concentration in the culture medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid solvent toxicity.
2. Protocol: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol determines the concentration-dependent effect of this compound on cell proliferation and is used to calculate the IC50 value.
-
Materials : 96-well cell culture plates, cell line of interest, complete culture medium, this compound stock solution, viability reagent (e.g., CCK-8, MTT), microplate reader.
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well in 100 µL of medium) to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same DMSO concentration) to the respective wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement : Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log-transformed this compound concentration to determine the IC50 value using a non-linear regression curve fit.
-
3. Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression levels of HUWE1 target proteins like c-MYC and MCL1.
-
Materials : 6-well plates, this compound, RIPA lysis buffer with protease inhibitors, protein assay kit (e.g., BCA), SDS-PAGE equipment, PVDF membrane, primary antibodies (e.g., anti-c-MYC, anti-MCL1, anti-actin/tubulin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 16-24 hours).[3]
-
Cell Lysis : Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer : Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection : Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., actin or tubulin) to confirm equal protein loading.
-
4. Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Materials : 6-well plates, this compound, PBS, ice-cold 70% ethanol (B145695), Propidium Iodide (PI)/RNase staining buffer, flow cytometer.
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound (e.g., 10-15 µM) and a vehicle control for 24-48 hours.[2][4]
-
Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition : Analyze the samples on a flow cytometer.
-
Analysis : Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Evaluation of a Novel Therapeutic Agent in Preclinical Models of Acute Kidney Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days.[1][2] AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluids in the body.[1] It is a serious condition with high morbidity and mortality, and currently, there are no specific pharmacological therapies proven to treat AKI.[3] The development of effective therapeutics is a significant unmet medical need. Preclinical animal models that mimic human AKI are crucial for the discovery and evaluation of novel therapeutic agents.
This document provides detailed protocols for investigating the efficacy of a novel therapeutic agent in two commonly used and well-characterized murine models of AKI: the cisplatin-induced nephrotoxicity model and the renal ischemia-reperfusion injury (IRI) model.
Cisplatin-Induced Acute Kidney Injury Model
Cisplatin (B142131) is a potent chemotherapeutic agent, but its use is limited by its nephrotoxic side effects, which cause direct tubular damage.[2][4] This model is highly relevant for studying drug-induced kidney injury.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment with free access to food and water.
-
Group Allocation:
-
Vehicle Control (Saline)
-
Cisplatin + Vehicle
-
Cisplatin + Novel Therapeutic Agent (Low Dose)
-
Cisplatin + Novel Therapeutic Agent (High Dose)
-
-
Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered to induce AKI.[4]
-
Treatment Administration: The novel therapeutic agent is administered, for example, via oral gavage or i.p. injection, at predetermined time points before and/or after cisplatin injection. A typical regimen might be a dose 24 hours before, at the time of, and 24 and 48 hours after cisplatin administration.
-
Sample Collection and Endpoint Analysis: 72 hours after cisplatin injection, animals are euthanized.[4] Blood is collected via cardiac puncture for serum analysis. Kidneys are harvested for histological and molecular analysis.
Data Presentation: Cisplatin-Induced AKI Model
| Group | Serum Creatinine (B1669602) (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Kidney KIM-1 (ng/mL) | Histological Score (0-4) |
| Vehicle Control | 0.2 ± 0.05 | 25 ± 5 | 1.5 ± 0.3 | 0.1 ± 0.1 |
| Cisplatin + Vehicle | 1.8 ± 0.4 | 150 ± 20 | 15 ± 3 | 3.5 ± 0.5 |
| Cisplatin + Low Dose | 1.2 ± 0.3 | 110 ± 15 | 9 ± 2 | 2.5 ± 0.4 |
| Cisplatin + High Dose | 0.8 ± 0.2 | 80 ± 10 | 5 ± 1.5 | 1.5 ± 0.3 |
Data are presented as Mean ± SD.
Experimental Workflow: Cisplatin-Induced AKI
Ischemia-Reperfusion Injury (IRI) Model
The IRI model mimics the clinical scenario of renal injury due to a temporary cessation of blood flow, as seen in surgery or transplantation. The injury is characterized by tubular cell death and a robust inflammatory response.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Mice are anesthetized with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A midline abdominal incision is made.
-
Both renal pedicles are carefully isolated.
-
Microvascular clamps are placed on both renal pedicles to induce ischemia.
-
The clamps are left in place for a specified period, typically 25-30 minutes. Body temperature should be maintained at 37°C during this time.
-
The clamps are removed to allow reperfusion.
-
The abdominal incision is sutured.
-
Sham-operated animals undergo the same surgical procedure without the clamping of the renal pedicles.
-
-
Treatment Administration: The novel therapeutic agent is administered, for instance, intravenously or intraperitoneally, shortly before reperfusion or at specified times post-reperfusion.
-
Sample Collection and Endpoint Analysis: Animals are euthanized 24 to 48 hours after surgery. Blood and kidney tissues are collected for analysis as described for the cisplatin model.
Data Presentation: Ischemia-Reperfusion Injury Model
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Kidney NGAL (ng/mL) | Histological Score (0-4) |
| Sham Control | 0.2 ± 0.06 | 28 ± 6 | 20 ± 5 | 0.2 ± 0.1 |
| IRI + Vehicle | 2.1 ± 0.5 | 180 ± 25 | 250 ± 40 | 3.8 ± 0.4 |
| IRI + Low Dose | 1.5 ± 0.4 | 130 ± 20 | 150 ± 30 | 2.8 ± 0.5 |
| IRI + High Dose | 0.9 ± 0.3 | 95 ± 15 | 80 ± 20 | 1.8 ± 0.4 |
Data are presented as Mean ± SD.
Experimental Workflow: Ischemia-Reperfusion Injury Model
Endpoint Analysis Methods
-
Renal Function Assessment: Serum creatinine and Blood Urea Nitrogen (BUN) are standard biomarkers used to assess kidney function.[5] A significant increase in these markers is indicative of kidney damage.
-
Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to assess tubular injury, including tubular dilatation, cast formation, and necrosis.[4] A semi-quantitative scoring system is often used to grade the extent of damage.
-
Biomarker Analysis: Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are sensitive and specific biomarkers of tubular injury.[4][5] Their expression can be measured in kidney tissue homogenates or urine by ELISA or Western blot.
Potential Signaling Pathway in AKI
A novel therapeutic agent for AKI may target key pathological pathways such as inflammation, oxidative stress, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a therapeutic agent.
References
- 1. Acute Kidney Injury (AKI): Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Molecular mechanisms and therapeutic interventions in acute kidney injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Kidney Injury (AKI) Medication: Diuretics, Loop, Inotropic Agents, Vasodilators, Calcium Channel Blockers, Antidotes, Other [emedicine.medscape.com]
- 4. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of c-myc Expression Following BI-8622 Treatment
Introduction
The c-myc proto-oncogene is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[1][2][3] Its dysregulation and overexpression are hallmarks of a majority of human cancers, making it a prime target for therapeutic intervention.[2][3] The cellular levels of the c-myc protein are tightly controlled, primarily through the ubiquitin-proteasome system which mediates its rapid degradation.[4]
BI-8622 is a small molecule inhibitor that specifically targets HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase.[5][6] HUWE1 plays a complex role in regulating c-myc. Inhibition of HUWE1 by BI-8622 has been shown to decrease c-myc protein expression levels, block MYC-dependent transcriptional activation, and suppress the growth of various cancer cell lines, including multiple myeloma and colon carcinoma.[5][7][8][9] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose- and time-dependent effects of BI-8622 on c-myc protein expression in cancer cell lines.
Signaling Pathway and Mechanism of Action
BI-8622 functions by inhibiting the enzymatic activity of the HUWE1 E3 ubiquitin ligase.[5] While HUWE1 is known to ubiquitinate various substrates, its relationship with c-myc is not straightforward. Instead of solely targeting c-myc for degradation, HUWE1 appears to be essential for c-myc's transcriptional activity.[7] By inhibiting HUWE1, BI-8622 disrupts this necessary interaction, leading to a downstream reduction in c-myc protein levels and the suppression of MYC-driven gene expression.[7][8]
Caption: Proposed mechanism of BI-8622 action on the c-myc signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of c-myc expression.
Cell Culture and BI-8622 Treatment
-
Cell Seeding : Seed cancer cells (e.g., Ls174T colon carcinoma or MM.1S multiple myeloma cells) in appropriate culture flasks or plates. Allow cells to attach and grow to 70-80% confluency.
-
BI-8622 Preparation : Dissolve BI-8622 in DMSO to create a stock solution (e.g., 10 mM).[7] Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment :
-
Dose-Response : Treat cells with increasing concentrations of BI-8622 (e.g., 0, 1, 5, 10, 20 µM) for a fixed time period (e.g., 24 hours). The IC50 for HUWE1 inhibition is approximately 3.1 µM.[5][7]
-
Time-Course : Treat cells with a fixed concentration of BI-8622 (e.g., 10 µM) and harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Control : Include a vehicle control group treated with the same concentration of DMSO as the highest BI-8622 concentration group.
Protein Extraction (Cell Lysis)
-
Harvesting Adherent Cells :
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (or a similar lysis buffer) containing freshly added protease and phosphatase inhibitors.[10][11]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Harvesting Suspension Cells :
-
Lysis and Clarification :
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[4]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
-
Protein Quantification (Bicinchoninic Acid - BCA Assay)
-
Standard Preparation : Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) ranging from 0 to 2 mg/mL.[13]
-
Working Reagent : Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B at a 50:1 ratio.[14]
-
Assay :
-
Calculation : Generate a standard curve by plotting the absorbance values of the BSA standards against their concentrations. Use the equation of the linear regression line to calculate the protein concentration of the unknown samples.[14]
SDS-PAGE and Western Blotting
-
Sample Preparation :
-
Normalize all protein samples to the same concentration using the lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE) :
-
Load 20-30 µg of total protein per lane into a 10% or 4-12% SDS-polyacrylamide gel.[4][16] Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.[4] The c-myc protein has a predicted molecular weight of ~49 kDa but often migrates aberrantly at 62-67 kDa.[17][18][19]
-
-
Protein Transfer :
-
Immunodetection :
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) to prevent non-specific antibody binding.[4][16]
-
Primary Antibody : Incubate the membrane with a primary antibody specific for c-myc (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4][16] A primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin) should also be used.[7]
-
Washing : Wash the membrane three times for 10 minutes each with TBS-T.[4][16]
-
Secondary Antibody : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Final Washes : Repeat the washing step (three times for 10 minutes each with TBS-T).[16]
-
-
Signal Detection :
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Experimental Workflow Visualization
Caption: Standard workflow for Western blot analysis of c-myc expression.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) of the Western blot signals. The intensity of the c-myc band in each lane should be normalized to the intensity of the corresponding loading control band (e.g., β-actin) to correct for variations in protein loading.
Table 1: Dose-Dependent Effect of BI-8622 on c-myc Expression
| BI-8622 Conc. (µM) | c-myc Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized c-myc Level (c-myc / β-actin) | % of Control |
| 0 (Vehicle) | 15,230 | 15,500 | 0.983 | 100% |
| 1 | 13,890 | 15,350 | 0.905 | 92.1% |
| 5 | 9,560 | 15,610 | 0.612 | 62.3% |
| 10 | 5,110 | 15,420 | 0.331 | 33.7% |
| 20 | 2,450 | 15,550 | 0.158 | 16.1% |
Data shown are for illustrative purposes only.
Table 2: Time-Course of c-myc Expression with 10 µM BI-8622 Treatment
| Treatment Time (hours) | c-myc Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized c-myc Level (c-myc / β-actin) | % of Time 0 |
| 0 | 15,310 | 15,450 | 0.991 | 100% |
| 6 | 12,550 | 15,600 | 0.804 | 81.1% |
| 12 | 8,990 | 15,380 | 0.584 | 59.0% |
| 24 | 5,050 | 15,510 | 0.326 | 32.9% |
| 48 | 2,130 | 15,490 | 0.138 | 13.9% |
Data shown are for illustrative purposes only.
References
- 1. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. biorbyt.com [biorbyt.com]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 17. Myc Antibody Review [labome.com]
- 18. Anti-c-Myc Antibodies | Invitrogen [thermofisher.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Cell Viability Assays with BI8622 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI8622 is a potent and specific small molecule inhibitor of the HECT-type E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), with an in vitro IC50 of 3.1 μM.[1][2] HUWE1 is a critical regulator of various cellular processes, including proliferation, apoptosis, and DNA damage repair, through the ubiquitination and subsequent degradation of its target proteins. One of the key substrates of HUWE1 is the MYC oncoprotein, a central driver in many human cancers, including breast cancer. By inhibiting HUWE1, this compound prevents the degradation of MIZ1, a transcriptional partner of MYC. The stabilized MIZ1 then forms a repressive complex with MYC on the promoters of MYC target genes, leading to their downregulation and subsequent inhibition of tumor cell growth.[2] In triple-negative breast cancer (TNBC) cell lines, this compound has been shown to decrease the expression of c-myc and other critical cellular markers.[1] These application notes provide a comprehensive guide to utilizing this compound for assessing its impact on the viability of breast cancer cell lines, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
The following table summarizes the inhibitory effects of this compound on the viability of various cancer cell lines. It is important to note that while the effect of this compound on breast cancer cell lines is an active area of research, specific IC50 values for a broad panel of breast cancer cell lines are not yet widely published. The data below is compiled from available literature on this compound's activity in different cancer types to provide a reference for its potential efficacy.
| Cell Line | Cancer Type | Assay Type | IC50 (μM) | Reference |
| Ls174T | Colorectal Carcinoma | Colony Formation | 8.4 | [2] |
| HeLa | Cervical Cancer | MCL1 Ubiquitination | 6.8 | [2] |
Further studies are required to establish the specific IC50 values of this compound in a comprehensive panel of breast cancer cell lines, including but not limited to MCF-7 (ER+), MDA-MB-231 (TNBC), SK-BR-3 (HER2+), T-47D (ER+), and BT-474 (ER+/HER2+).
Experimental Protocols
A common and reliable method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the HUWE1-MYC signaling pathway.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
References
Application Notes and Protocols for BI8622, a HUWE1 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI8622 is a specific small molecule inhibitor of the HECT, UBA, and WWE domain-containing E3 ubiquitin ligase HUWE1, with an IC50 of 3.1 μM.[1][2] HUWE1 is a critical regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage response, through the ubiquitination and subsequent degradation of key cellular proteins. Dysregulation of HUWE1 has been implicated in the pathogenesis of several cancers. This compound offers a valuable tool for investigating the therapeutic potential of HUWE1 inhibition and for dissecting its role in various signaling pathways. These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound in both in vitro and in vivo settings.
This compound: Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Solubility Data:
| Solvent | Concentration (m/v) | Molar Concentration | Notes |
| DMSO | 125 mg/mL | 293.08 mM | Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. |
Storage and Stability:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Stock Solution Preparation:
For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo experiments, fresh solutions should be prepared on the day of use.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the E3 ubiquitin ligase activity of HUWE1. This inhibition leads to the stabilization of HUWE1 substrates, most notably the oncoproteins c-Myc and Mcl-1.
HUWE1-Mediated Regulation of c-Myc and Mcl-1:
HUWE1 can mediate the ubiquitination of c-Myc and Mcl-1, targeting them for proteasomal degradation. By inhibiting HUWE1, this compound prevents this degradation, leading to the accumulation of these proteins. The functional consequences of this stabilization can be context-dependent, influencing cell cycle progression, apoptosis, and transcriptional regulation.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data
IC50 Values:
| Target/Cell Line | Assay Type | IC50 Value |
| HUWE1 | In vitro ubiquitination assay | 3.1 μM[1][2] |
| HeLa cells (Mcl-1 ubiquitination) | In vivo ubiquitination assay | 6.8 μM[1][2][3] |
| Ls174T (colorectal cancer) | Colony formation assay | 8.4 μM[2][3] |
Experimental Protocols
In Vitro Assays
1. Western Blot Analysis of c-Myc and Mcl-1 Protein Levels
This protocol describes the detection of changes in c-Myc and Mcl-1 protein levels in cells treated with this compound.
Figure 2: Western blot experimental workflow.
Materials:
-
Cell line of interest (e.g., HeLa, Ls174T, multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO as a vehicle control for 16-24 hours.[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
2. Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 540 nm.
-
For CellTiter-Glo assay: a. Add CellTiter-Glo reagent to each well. b. Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature. c. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Assay
1. Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft mouse model. Note: The pharmacokinetic properties of this compound may be unfavorable for in vivo studies, and careful consideration of the formulation and dosing schedule is required.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Colorectal cancer cell line (e.g., HCT116)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[4]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation fresh on each day of dosing. A previously described formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection). The dosing regimen (e.g., daily, every other day) and concentration will need to be optimized for the specific model and research question.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Troubleshooting
-
Low this compound Solubility: Ensure the use of anhydrous DMSO and consider gentle warming or sonication to aid dissolution.
-
Inconsistent In Vitro Results: Ensure consistent cell seeding densities and treatment times. Verify the stability of the this compound stock solution.
-
High In Vivo Toxicity: If mice show signs of toxicity (e.g., significant weight loss), consider reducing the dose or frequency of this compound administration.
-
No In Vivo Efficacy: The formulation and route of administration may need optimization to ensure adequate bioavailability of this compound.
These application notes and protocols provide a comprehensive guide for the use of this compound in cancer research. As with any experimental procedure, optimization may be required for specific cell lines and animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Perturbation by the HUWE1 Inhibitor BI8622 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for analyzing the effects of BI8622, a specific small-molecule inhibitor of the HUWE1 E3 ubiquitin ligase, on the cell cycle of cancer cells. This compound has emerged as a valuable tool in cancer research, demonstrating the ability to modulate the stability of key oncoproteins and induce cell cycle arrest.[1][2] This application note details the mechanism of action of this compound, expected cell cycle outcomes in different cancer models, and a step-by-step protocol for sample preparation and analysis using propidium (B1200493) iodide (PI) staining and flow cytometry.
Introduction to this compound
This compound is a specific inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase, with an IC50 of approximately 3.1 µM.[1] HUWE1 plays a critical role in cellular homeostasis by targeting numerous proteins for proteasomal degradation, including the proto-oncoprotein MYC and the anti-apoptotic protein MCL1.[1][3] By inhibiting HUWE1, this compound disrupts these regulatory pathways, leading to anti-proliferative effects and cell cycle arrest in various cancer cell lines, making it a compound of interest for therapeutic development.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of the HUWE1 E3 ubiquitin ligase.[4] One of the key substrates of HUWE1 is the MYC transcription factor, a potent driver of cell proliferation and cell cycle progression. Inhibition of HUWE1 by this compound has been shown to decrease c-MYC protein expression levels and inhibit MYC-dependent transactivation in colorectal cancer cells.[1] This ultimately impedes the transition through the cell cycle. Additionally, this compound can retard the degradation of other HUWE1 substrates, such as the anti-apoptotic protein MCL1.[1][3]
Expected Effects on Cell Cycle Distribution
The impact of this compound on cell cycle progression can be cell-type specific. It is crucial to consider the genetic background of the cell line under investigation. Below is a summary of reported effects.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Cell Cycle Effect |
| Ls174T | Colorectal Carcinoma | 10 µM | 1-4 days | Retarded passage through all phases, strongest effect in G1.[1][3] |
| JJN3 | Multiple Myeloma | 15 µM | 24 hours | Accumulation in S and G2/M phases with a decrease in G1 phase.[2] |
| Other MM lines | Multiple Myeloma | IC50 dose | 96 hours | Significant reduction in proliferation and cell cycle arrest.[2] |
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the treatment of cultured cells with this compound, followed by fixation and staining with propidium iodide (PI) for DNA content analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of cell cycle phases (G0/G1, S, and G2/M) based on fluorescence intensity.[5][6]
Experimental Workflow
Materials and Reagents
-
Cancer cell line of interest (e.g., Ls174T, JJN3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Flow cytometry tubes (5 ml)
-
PI Staining Solution:
-
50 µg/ml Propidium Iodide (PI) in PBS
-
100 µg/ml RNase A in PBS
-
(Optional: 0.1% Triton X-100 to aid permeabilization)
-
Step-by-Step Procedure
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates or flasks to achieve 60-70% confluency at the time of harvesting. b. Allow cells to adhere and resume proliferation (typically overnight). c. Treat cells with the desired concentration of this compound (e.g., 5-20 µM). Include a vehicle-only (DMSO) control. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. For adherent cells, discard the medium, wash once with PBS, and detach using Trypsin-EDTA. For suspension cells, proceed to the next step. b. Transfer the cell suspension to a 15 ml conical tube and add at least 2 volumes of complete medium to inactivate the trypsin. c. Centrifuge the cells at 300 x g for 5 minutes.[6] d. Discard the supernatant.
3. Fixation: a. Wash the cell pellet with 5 ml of cold PBS and centrifuge again at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the pellet in ~500 µl of residual PBS. It is critical to achieve a single-cell suspension by gently vortexing or pipetting.[7] c. While gently vortexing the cell suspension, add 4.5 ml of ice-cold 70% ethanol dropwise to the tube. This minimizes cell clumping.[6] d. Incubate the cells for fixation for at least 30 minutes on ice or overnight at 4°C.[6] Cells can be stored in ethanol at 4°C for several weeks.
4. Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet. Ethanol-fixed cells are less dense.[6] b. Carefully decant the ethanol. c. Wash the cell pellet twice with 3-5 ml of PBS, centrifuging after each wash.[6] d. Resuspend the cell pellet in 500 µl of PI Staining Solution. e. Incubate at room temperature for 15-30 minutes, protected from light.[7]
5. Flow Cytometry Acquisition and Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[8] c. Collect at least 10,000 events per sample.[6] d. Use a low flow rate to improve data resolution and lower the coefficient of variation (CV) of the peaks.[6] e. Gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. f. Gate out doublets and aggregates using a fluorescence area (FL-A) vs. fluorescence width (FL-W) or height (FL-H) plot. g. Analyze the resulting DNA content histogram using appropriate cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
The primary output is a DNA histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.
-
G0/G1 peak: Cells with 2N DNA content.
-
S phase: A broad distribution of cells between 2N and 4N DNA content.
-
G2/M peak: Cells with 4N DNA content.
Quantitative data should be summarized in a table for clear comparison between control and treated samples.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (10 µM, 48h) | 78.9 ± 4.5 | 10.1 ± 2.0 | 11.0 ± 2.1 |
Table represents hypothetical data for a compound causing G1 arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|1875036-74-0|COA [dcchemicals.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BI8622 Inhibition of HUWE1
Welcome to the technical support center for troubleshooting experiments involving the HUWE1 inhibitor, BI8622. This resource is designed for researchers, scientists, and drug development professionals who are not observing the expected inhibitory effects of this compound on HUWE1 E3 ubiquitin ligase activity in their experiments.
Troubleshooting Guide: Why Am I Not Seeing HUWE1 Inhibition with this compound?
This guide addresses the common question: "I am using this compound in my experiments, but I am not seeing the expected inhibition of HUWE1. What could be going wrong?" The following sections provide a step-by-step approach to troubleshoot your experiment.
Initial Checks and Considerations
Before diving into complex experimental parameters, it's crucial to verify the fundamentals of your setup.
-
Compound Integrity and Handling:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your working dilutions. Precipitates, even if not visible, can significantly lower the effective concentration.
-
Storage: this compound should be stored under the recommended conditions (-20°C or -80°C) to prevent degradation.[1]
-
Freshness: Prepare fresh dilutions of the inhibitor for each experiment to avoid issues with compound stability in aqueous media over time.
-
-
Experimental Design:
-
Concentration Range: Are you using a sufficient concentration of this compound? The reported IC50 for this compound against HUWE1 is 3.1 μM in in vitro ubiquitination assays.[1] In cellular assays, concentrations ranging from 10 µM to 20 µM have been used to observe effects on HUWE1 substrates and downstream signaling.[1][2]
-
Treatment Duration: The incubation time with this compound is critical. Effects on substrate stabilization and downstream gene expression have been observed after 16 to 24 hours of treatment.[2]
-
Positive and Negative Controls: Are you including appropriate controls in your experiment?
-
Positive Control: A known HUWE1 inhibitor or HUWE1 knockdown (e.g., using shRNA) can confirm that the downstream readouts are responsive to HUWE1 inhibition.[2]
-
Vehicle Control: A DMSO-only control is essential to ensure that the observed effects are due to this compound and not the solvent.
-
-
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this workflow to systematically identify the potential problem.
Caption: A logical workflow for troubleshooting the lack of expected this compound-mediated HUWE1 inhibition.
Detailed Troubleshooting Steps
1. Cell Line and HUWE1 Expression
-
HUWE1 Expression: Confirm that your cell line expresses sufficient levels of HUWE1 protein. You can verify this by Western blot. Different cell lines may have varying levels of HUWE1, which could influence the observed effect of the inhibitor.
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Cellular Context: The cellular environment can impact the effectiveness of an inhibitor.[3] For example, the effects of HUWE1 inhibition on MYC activity are particularly pronounced in colon cancer cells.[2]
2. Assessing Target Engagement: HUWE1 Substrate Stabilization
The most direct way to determine if this compound is inhibiting HUWE1 in your cells is to measure the protein levels of its known substrates. Upon HUWE1 inhibition, its substrates should accumulate because their degradation is blocked.
-
Recommended Substrates to Monitor:
-
Experimental Approach: Perform a time-course and dose-response experiment with this compound and analyze the levels of these substrates by Western blot.
3. Verifying Downstream Effects: MYC Target Gene Expression
Since HUWE1 inhibition impacts MYC-dependent transactivation, you can assess the expression of known MYC target genes.
-
Expected Outcome: Inhibition of HUWE1 should lead to a decrease in the expression of MYC-activated target genes.[2]
-
Recommended Genes to Analyze:
-
NPM1 (Nucleophosmin 1)
-
ODC1 (Ornithine Decarboxylase 1)
-
-
Experimental Approach: Treat your cells with this compound and analyze the mRNA levels of these genes using RT-qPCR.
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 of this compound?
A1: The in vitro IC50 of this compound for HUWE1 is 3.1 μM.[1] In cellular assays, an IC50 of 6.8 μM has been reported for the inhibition of MCL1 ubiquitination in HeLa cells.[1]
Q2: What are the known downstream effects of HUWE1 inhibition by this compound?
A2: Inhibition of HUWE1 by this compound leads to the stabilization of HUWE1 substrates like MIZ1, which in turn represses MYC-activated target genes.[2] This can result in cell cycle arrest and reduced proliferation of cancer cells.[1][4]
Q3: Could this compound be exhibiting off-target effects?
A3: While this compound is described as a specific HUWE1 inhibitor, off-target effects are a possibility with any small molecule inhibitor.[5][6] However, if you are not observing any cellular phenotype, the primary focus should be on confirming on-target engagement. If you observe unexpected phenotypes, further investigation into off-target effects may be warranted.
Q4: Are there alternative explanations for the lack of an observable phenotype?
A4: Yes, the role of HUWE1 can be context-dependent.[3] The specific genetic background of your cell line and the activity of other signaling pathways could influence the cellular response to HUWE1 inhibition. It is also possible that in your specific model system, the downstream pathway you are investigating is not sensitive to HUWE1 inhibition.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 | 3.1 µM | HUWE1 Ubiquitination Assay | [1] |
| Cellular IC50 | 6.8 µM | MCL1 Ubiquitination in HeLa | [1] |
Experimental Protocols
Protocol 1: Western Blot for HUWE1 Substrate Stabilization
This protocol is designed to assess the effect of this compound on the protein levels of HUWE1 substrates.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 16-24 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against MIZ1, MCL1, or TopBP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe for a loading control (e.g., β-actin or Vinculin) to normalize the data.[2]
-
Protocol 2: RT-qPCR for MYC Target Gene Expression
This protocol is for measuring changes in the expression of MYC target genes following this compound treatment.
-
Cell Treatment: Treat cells with this compound (e.g., 20 µM) and a vehicle control (DMSO) for 24 hours.[2]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green master mix, cDNA, and primers for your target genes (e.g., NPM1, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Expected Signaling Pathway of this compound Action
Caption: The inhibitory action of this compound on HUWE1, leading to MIZ1 stabilization and repression of MYC target genes.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BI 8622 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HUWE1 inhibitor, BI 8622, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is BI 8622 and what is its mechanism of action?
A1: BI 8622 is a specific small molecule inhibitor of the HECT-type E3 ubiquitin ligase HUWE1, with an in vitro half-maximal inhibitory concentration (IC50) of 3.1 μM.[1][2] HUWE1 is involved in the ubiquitination and subsequent degradation of several key proteins involved in cell cycle progression and apoptosis, including c-MYC and MCL1.[1][3] By inhibiting HUWE1, BI 8622 can lead to the stabilization of these substrate proteins, thereby affecting downstream signaling pathways.
Q2: What are the known downstream effects of BI 8622?
A2: Inhibition of HUWE1 by BI 8622 has been shown to decrease the protein expression levels of c-MYC.[1] It also retards the degradation of MCL1, an anti-apoptotic protein.[1][3] In in vitro studies, BI 8622 treatment has been observed to cause cell cycle arrest, particularly in the G1 phase.[1]
Q3: What is the reported in vivo dosage of BI 8622?
A3: A study in a cisplatin-induced acute kidney injury mouse model reported using BI 8622 at a dosage of 5 mg/kg, administered via intraperitoneal (i.p.) injection.[1] However, it is crucial to note that the pharmacokinetic properties of BI 8622 have been described as unfavorable for in vivo studies, which may necessitate careful optimization of the dosage and administration route for other applications.[4]
Q4: What are the main challenges in using BI 8622 for in vivo studies?
A4: The primary challenge for in vivo studies with BI 8622 is its reported unfavorable pharmacokinetic properties.[4] This can manifest as poor solubility, rapid metabolism, and/or low bioavailability, leading to insufficient drug exposure at the target site. These factors can result in a lack of efficacy or inconsistent results.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
If you are not observing the expected biological effect of BI 8622 in your in vivo model, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Optimize Formulation: BI 8622 is likely hydrophobic. Experiment with different vehicle formulations to improve solubility and absorption. Common vehicles for hydrophobic compounds include: - A mixture of DMSO, PEG300, Tween 80, and saline. - Cremophor EL. - Cyclodextrins (e.g., HP-β-CD) in saline.Always perform a vehicle-only control group in your experiments.2. Alternative Administration Route: If oral administration yields low bioavailability, consider parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism. |
| Inadequate Dosing | 1. Dose-Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides adequate target engagement. Start with a low dose and gradually increase it in subsequent cohorts.2. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the concentration of BI 8622 in plasma and tumor tissue over time. This will help you understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your model and correlate it with pharmacodynamic (PD) effects. |
| Suboptimal Dosing Schedule | 1. Adjust Dosing Frequency: Based on the half-life determined from PK studies, you may need to adjust the dosing frequency to maintain a therapeutic concentration of BI 8622 at the target site. More frequent dosing may be necessary for compounds with rapid clearance. |
| Tumor Model Resistance | 1. Confirm Target Expression: Ensure that your in vivo model (e.g., tumor cell line) expresses HUWE1 and that the downstream pathways (e.g., c-MYC) are relevant to the disease model.2. Combination Therapy: Consider combining BI 8622 with other therapeutic agents. For example, in multiple myeloma cells, combining a HUWE1 inhibitor with lenalidomide (B1683929) has shown synergistic effects.[4] |
Issue 2: Inconsistent Results Between Experiments
Variability in in vivo experiments is common. Here are some factors to consider to improve reproducibility:
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | 1. Prepare Fresh Formulations: Prepare the dosing solution fresh for each experiment to avoid degradation or precipitation of BI 8622.2. Check for Precipitation: Before each administration, visually inspect the formulation for any signs of precipitation. |
| Inconsistent Animal Handling | 1. Standardize Procedures: Ensure that all animal handling procedures, including the administration route, volume, and timing, are consistent across all animals and experiments.2. Animal Health: Monitor the health of the animals closely, as underlying health issues can affect drug metabolism and response. |
| Biological Variability | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of biological variability.2. Randomize Animals: Ensure that animals are randomly assigned to treatment and control groups. |
Quantitative Data Summary
The following table summarizes the available quantitative data for BI 8622 from in vitro and in vivo studies.
| Parameter | Value | System/Model | Reference |
| IC50 (HUWE1 inhibition) | 3.1 μM | In vitro biochemical assay | [1][2] |
| IC50 (MCL1 ubiquitination) | 6.8 μM | HeLa cells | [1] |
| Effective Concentration (Cell Cycle Arrest) | 10 μM | Ls174T cells | [1] |
| Effective Concentration (Colony Formation Suppression) | 5-25 μM | Ls174T cells | [1] |
| In Vivo Dosage | 5 mg/kg (i.p.) | Cisplatin-induced AKI mouse model | [1] |
Experimental Protocols
Protocol 1: General In Vivo Formulation Preparation for a Hydrophobic Compound like BI 8622
This protocol provides a general guideline for preparing a formulation of a hydrophobic compound for intraperitoneal injection in mice. Note: The optimal formulation for BI 8622 may require further optimization.
-
Materials:
-
BI 8622 powder
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Dimethyl sulfoxide (B87167) (DMSO)
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PEG300 (Polyethylene glycol 300)
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Tween 80 (Polysorbate 80)
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Sterile saline (0.9% NaCl)
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Sterile, conical tubes
-
-
Procedure:
-
Weigh the required amount of BI 8622 powder in a sterile conical tube.
-
Add a small volume of DMSO to dissolve the BI 8622 completely. For example, for a final dosing solution of 100 μL per mouse, you might start with 5-10 μL of DMSO.
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Add PEG300 to the solution. A common ratio is 40% PEG300 of the final volume. Vortex thoroughly.
-
Add Tween 80 to the solution. A common ratio is 5% Tween 80 of the final volume. Vortex thoroughly.
-
Bring the solution to the final volume with sterile saline.
-
Vortex the final solution extensively to ensure a homogenous suspension or solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: In Vivo Dose-Escalation and Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for a dose-escalation and efficacy study of BI 8622 in a tumor xenograft model.
-
Cell Culture and Tumor Implantation:
-
Culture a relevant cancer cell line (e.g., one with known c-MYC dependency).
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
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Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
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Randomize the mice into different treatment groups (n=8-10 mice per group), including a vehicle control group and several BI 8622 dose groups (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg).
-
Prepare the BI 8622 formulation as described in Protocol 1.
-
Administer the vehicle or BI 8622 solution to the mice via the chosen route (e.g., i.p. injection) at a predetermined frequency (e.g., once daily or every other day).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
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Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
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Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
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At the end of the study, euthanize the mice and excise the tumors.
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Weigh the tumors and process them for further analysis (e.g., Western blotting for HUWE1, c-MYC, and MCL1 levels, or immunohistochemistry).
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Analyze the tumor growth inhibition and statistical significance between the treatment and control groups.
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Signaling Pathways and Workflows
Caption: BI 8622 inhibits the HUWE1 E3 ubiquitin ligase.
Caption: Workflow for in vivo dosage optimization of BI 8622.
References
- 1. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
BI8622 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HUWE1 inhibitor, BI-8622, with a focus on addressing stability issues in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is BI-8622 and what is its mechanism of action?
BI-8622 is a specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1, with an in vitro IC50 of 3.1 μM.[1][2] It functions by blocking the ubiquitination activity of HUWE1, thereby preventing the degradation of its downstream targets. Key substrates of HUWE1 that are stabilized by BI-8622 treatment include the anti-apoptotic protein MCL1 and the DNA replication and repair protein TopBP1.[3] By inhibiting HUWE1, BI-8622 can lead to a decrease in the expression of the oncoprotein c-MYC and induce cell cycle arrest.[2]
Q2: How should I prepare and store stock solutions of BI-8622?
Proper preparation and storage of BI-8622 are critical for maintaining its activity.
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Reconstitution: BI-8622 is soluble in dimethyl sulfoxide (B87167) (DMSO) at high concentrations (e.g., 125 mg/mL or 293.08 mM).[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[3][4]
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Storage: Store the powdered form of BI-8622 at -20°C for up to 3 years.[1] Once dissolved in DMSO, the stock solution should be stored in small aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[1][2] Protect the stock solution from light if the compound is light-sensitive.
Q3: What is the recommended working concentration for BI-8622 in cell culture?
The optimal working concentration of BI-8622 can vary depending on the cell line and the specific experimental endpoint. Published studies have used concentrations ranging from 5 µM to 50 µM.[2] For example, a concentration of 10 µM has been shown to retard the cell cycle in Ls174T cells over 1-4 days.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[5]
Q4: Is BI-8622 stable in cell culture media for long-term experiments?
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with BI-8622.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected results over time | Inhibitor Degradation: BI-8622 may be degrading in the cell culture medium over the course of the experiment. | 1. Perform a stability study: Assess the stability of BI-8622 in your specific media and under your experimental conditions (see Experimental Protocols section).2. Refresh the inhibitor: For long-term experiments, consider replacing the media with freshly prepared BI-8622 at regular intervals (e.g., every 24-48 hours) to ensure a consistent active concentration.[4] |
| High levels of cell death or unexpected cytotoxicity | Inhibitor Concentration Too High: The concentration used may be toxic to the specific cell line. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration for your cell line. Start with a wide range of concentrations, including those below the reported IC50 value.[5] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Minimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[4]2. Run a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve BI-8622.[5] | |
| Off-target Effects: At high concentrations, the inhibitor may be acting on other cellular targets. | 1. Use the lowest effective concentration: Determine the minimum concentration that produces the desired biological effect.2. Consider orthogonal validation: Use a secondary method, such as siRNA/shRNA knockdown of HUWE1, to confirm that the observed phenotype is due to on-target inhibition. | |
| Lack of expected biological effect | Poor Cell Permeability: The inhibitor may not be effectively entering the cells. | 1. Verify cell permeability: While BI-8622 has demonstrated activity in various cell lines, permeability can be cell-type specific. If poor permeability is suspected, consider using a different inhibitor with known better cell penetration characteristics.[4] |
| Incorrect Timing of Treatment: The inhibitor may be added at a suboptimal time point in the experimental workflow. | 1. Optimize treatment timing: The timing of inhibitor addition can be critical. For example, if studying the inhibition of a specific signaling event, the inhibitor should be added prior to the stimulus. | |
| Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions: If there is any doubt about the activity of the current stock, prepare a fresh solution from the powdered compound.2. Verify storage conditions: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[5] |
Signaling Pathway and Experimental Workflows
BI-8622 Mechanism of Action
Caption: Signaling pathway illustrating BI-8622 inhibition of HUWE1 and its downstream effects.
Experimental Workflow: Assessing BI-8622 Stability in Cell Culture Media
Caption: Workflow for determining the stability of BI-8622 in cell culture media.
Experimental Protocols
Protocol 1: Determination of Optimal BI-8622 Concentration (Dose-Response Curve)
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Cell Plating: Plate your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
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Prepare BI-8622 Dilutions: Prepare a series of dilutions of BI-8622 in your complete cell culture medium. A typical starting range could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest BI-8622 concentration).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BI-8622 or the vehicle control.
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Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours).
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Assess Cell Viability: After incubation, assess cell viability using a suitable method, such as an MTT, MTS, or a live/dead cell staining assay.
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Data Analysis: Plot cell viability against the log of the BI-8622 concentration and use a non-linear regression to determine the IC50 value. This will help you choose a sub-toxic concentration for your long-term experiments.
Protocol 2: Assessing BI-8622 Stability in Cell Culture Media
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Preparation: Prepare a solution of BI-8622 in your complete cell culture medium (including serum, if applicable) at the final working concentration you intend to use in your experiments.
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Incubation: Incubate this solution in a sterile container under your standard cell culture conditions (e.g., 37°C, 5% CO2).
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Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium. Store the aliquots at -80°C until analysis.
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Analysis:
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LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method to quantify the concentration of the parent BI-8622 compound remaining in the medium at each time point.
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Cell-Based Bioassay: Alternatively, you can use a functional assay. Treat a fresh batch of cells with the collected media samples for a short period and measure a known downstream effect of BI-8622 (e.g., inhibition of c-MYC expression). The level of inhibition will be proportional to the amount of active BI-8622 remaining.
-
-
Data Interpretation: Plot the concentration of BI-8622 (or the biological response) against time. This will allow you to determine the half-life of the compound in your specific experimental conditions and inform how frequently the medium should be replaced in long-term experiments.
References
Off-target effects of BI8622 in cellular assays
Welcome to the technical support center for the HUWE1 ubiquitin ligase inhibitor, BI 8622. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BI 8622 in cellular assays, with a focus on addressing potential off-target effects and ensuring experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BI 8622?
A1: BI 8622 is a specific small molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (MCL1 ubiquitin ligase E3) or ARF-BP1.[1] It has been shown to inhibit HUWE1's ligase activity, thereby preventing the ubiquitination and subsequent degradation of its substrates.
Q2: What are the known on-target effects of BI 8622 in cellular assays?
A2: Inhibition of HUWE1 by BI 8622 has been demonstrated to have several on-target effects in various cell lines, including:
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Stabilization of HUWE1 substrates: BI 8622 treatment leads to the accumulation of known HUWE1 substrates, such as the anti-apoptotic protein MCL1 and the MYC-interacting protein MIZ1.[1][2]
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Inhibition of MYC-dependent transactivation: By stabilizing MIZ1, BI 8622 can repress the transcriptional activity of the oncogene MYC in colorectal cancer cells.[2]
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Induction of cell cycle arrest and reduced proliferation: BI 8622 has been shown to cause cell cycle arrest and decrease the viability of multiple myeloma and colorectal cancer cell lines.[3][4]
Q3: Has the selectivity of BI 8622 been characterized?
A3: BI 8622 has been shown to be a specific inhibitor of HUWE1. In vitro ubiquitination assays have demonstrated that it does not inhibit the activity of other tested HECT-domain ubiquitin ligases, namely HECW2 and NEDD4, or the ubiquitin-activating enzyme UBA1 and the ubiquitin-conjugating enzyme UbcH5b.
Troubleshooting Guide: Investigating Potential Off-Target Effects
While BI 8622 has demonstrated high selectivity for HUWE1, it is crucial to consider and investigate potential off-target effects in your specific cellular context, especially when observing unexpected phenotypes.
Issue 1: Unexpected cellular phenotype observed upon BI 8622 treatment.
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Possible Cause: The observed phenotype may be due to an off-target effect of BI 8622, or it could be a previously uncharacterized consequence of HUWE1 inhibition in your specific cell model.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that BI 8622 is inhibiting HUWE1 in your cells at the concentrations used. This can be done by assessing the stabilization of a known HUWE1 substrate, such as MCL1, by Western blot. An increase in the MCL1 protein levels upon BI 8622 treatment would indicate on-target activity.
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Genetic Knockdown/Knockout of HUWE1: The most rigorous method to confirm that a phenotype is on-target is to use a genetic approach. Deplete HUWE1 using siRNA or generate a HUWE1 knockout cell line using CRISPR/Cas9. If the phenotype of HUWE1 depletion matches the phenotype of BI 8622 treatment, it is highly likely to be an on-target effect.
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Dose-Response Analysis: Perform a dose-response experiment with BI 8622. On-target effects should typically occur at concentrations consistent with the inhibitor's potency for its target. Off-target effects may only appear at significantly higher concentrations.
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Issue 2: Discrepancy between the effective concentration in your assay and the published IC50 values.
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Possible Cause: Differences in experimental conditions can lead to shifts in potency.
-
Troubleshooting Steps:
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Cell Permeability: Ensure that BI 8622 is able to effectively penetrate the cell membrane of your specific cell line.
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Assay Duration: In long-term assays, the compound may be metabolized or degraded. Consider replenishing the compound during the experiment.
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Protein Binding: The effective concentration of the inhibitor can be reduced by binding to serum proteins in the culture medium or other cellular components.
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| HUWE1 IC50 | 3.1 µM | In vitro ubiquitination assay | |
| MCL1 Ubiquitination IC50 | 6.8 µM | In vivo ubiquitination assay in HeLa cells | [5] |
| Colony Formation IC50 (Ls174T cells) | 8.4 µM | 5-day colony formation assay | [2] |
Experimental Protocols
Protocol 1: In Vivo Ubiquitination Assay to Confirm HUWE1 Inhibition
This protocol is designed to assess the on-target activity of BI 8622 by measuring the ubiquitination status of a known HUWE1 substrate, MCL1.
Materials:
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HeLa or other suitable cell line
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Plasmids: His-tagged Ubiquitin, HA-tagged MCL1
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Lipofectamine or other transfection reagent
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BI 8622
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DMSO (vehicle control)
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Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
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Ni-NTA agarose (B213101) beads
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Antibodies: anti-HA, anti-His
Procedure:
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Co-transfect cells with His-Ubiquitin and HA-MCL1 plasmids.
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24 hours post-transfection, treat cells with a dose-range of BI 8622 or DMSO for 4-6 hours.
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Lyse the cells in lysis buffer.
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Incubate a portion of the cell lysate with Ni-NTA agarose beads to pull down His-ubiquitinated proteins.
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Wash the beads extensively.
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Elute the bound proteins.
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Analyze the eluates and input lysates by SDS-PAGE and Western blotting with anti-HA (to detect ubiquitinated MCL1) and anti-His (to confirm pulldown of ubiquitinated proteins) antibodies.
Expected Result: An increase in the amount of high molecular weight, polyubiquitinated HA-MCL1 in the eluates of BI 8622-treated cells compared to the DMSO control indicates inhibition of HUWE1.
Protocol 2: Cell Viability Assay
This protocol can be used to determine the effect of BI 8622 on the proliferation and viability of a chosen cell line.
Materials:
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Cancer cell line of interest (e.g., Ls174T, multiple myeloma cell lines)
-
96-well plates
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BI 8622
-
DMSO (vehicle control)
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Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
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Allow cells to adhere overnight.
-
Treat cells with a serial dilution of BI 8622 or DMSO.
-
Incubate for the desired time period (e.g., 72 hours).
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Add the cell viability reagent according to the manufacturer's instructions.
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Measure the signal (absorbance or luminescence) using a plate reader.
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Calculate cell viability as a percentage of the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of HUWE1 and its inhibition by BI 8622.
Caption: Workflow for troubleshooting unexpected phenotypes with BI 8622.
References
- 1. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Pharmacokinetic Properties of BI-8622
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor pharmacokinetic properties of the HUWE1 inhibitor, BI-8622. The information provided herein is intended to guide experimental design and optimization for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is BI-8622 and what is its mechanism of action?
A1: BI-8622 is a specific small molecule inhibitor of the HECT, UBA, and WWE domain-containing E3 ubiquitin-protein ligase 1 (HUWE1) with an IC50 of 3.1 μM.[1][2] By inhibiting HUWE1, BI-8622 can modulate the levels of key proteins involved in cell cycle and apoptosis, such as c-Myc and Mcl-1, making it a compound of interest for cancer research.[1][3]
Q2: What is known about the pharmacokinetic properties of BI-8622?
A2: Published literature indicates that the pharmacokinetic properties of BI-8622 are considered unfavorable for in vivo studies.[3] While specific data on its absorption, distribution, metabolism, and excretion (ADME) profile are limited in the public domain, its classification as a poorly soluble compound suggests that its unfavorable pharmacokinetics may be attributed to low aqueous solubility, potentially leading to poor absorption and low bioavailability.
Q3: What are the initial signs of poor pharmacokinetic properties in my in vivo experiments with BI-8622?
A3: Common indicators of poor pharmacokinetic properties for a compound like BI-8622 include:
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High variability in plasma concentrations between individual animals.
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Low or undetectable plasma concentrations following oral administration.
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Rapid clearance from the bloodstream, requiring frequent dosing to maintain therapeutic levels.
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Lack of a clear dose-response relationship in efficacy studies.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your in vivo experiments with BI-8622.
Issue 1: Low and Variable Oral Bioavailability
Problem: You are observing low and inconsistent plasma concentrations of BI-8622 after oral gavage in your animal model.
Potential Cause: This is likely due to the poor aqueous solubility of BI-8622, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
Solutions:
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Particle Size Reduction: Reducing the particle size of the BI-8622 powder can increase its surface area, which may enhance the dissolution rate. Techniques such as micronization or nanomilling can be employed.
-
Formulation in Enabling Vehicles:
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Co-solvent systems: Utilize a mixture of solvents to increase the solubility of BI-8622. A common starting point is a ternary system, for example, involving a solvent like DMSO, a surfactant like Tween-80, and a carrier like polyethylene (B3416737) glycol (PEG).
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. These formulations form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.
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Amorphous solid dispersions: Dispersing BI-8622 in a polymer matrix in an amorphous state can significantly improve its dissolution rate compared to the crystalline form.
-
Issue 2: Drug Precipitation Upon Administration
Problem: Your formulation of BI-8622 appears clear, but you suspect the compound is precipitating in the aqueous environment of the GI tract or upon injection, leading to erratic absorption.
Potential Cause: The solubilizing capacity of your formulation vehicle may be insufficient to maintain BI-8622 in solution upon dilution in biological fluids.
Solutions:
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Inclusion of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation. These polymers can help maintain a supersaturated state of the drug in vivo, preventing or delaying precipitation.
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pH Adjustment: If BI-8622 has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility. However, the buffering capacity of the GI tract should be considered.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used, well-tolerated cyclodextrin (B1172386) for in vivo studies.
Issue 3: Rapid In Vivo Clearance
Problem: Following intravenous administration, the plasma concentration of BI-8622 declines very rapidly, suggesting a short half-life.
Potential Cause: The compound may be subject to rapid metabolism by liver enzymes (e.g., cytochrome P450s) or efficient excretion.
Solutions:
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Prodrug Approach: A prodrug is a chemically modified, inactive form of the parent drug that, after administration, is converted to the active form through enzymatic or chemical reactions. A well-designed prodrug of BI-8622 could have improved physicochemical properties, such as increased solubility or altered metabolic stability.
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Co-administration with Metabolic Inhibitors: While not a long-term solution, for mechanistic studies, co-administration of a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if rapid metabolism is the primary cause of clearance. This approach requires careful consideration of potential off-target effects.
Data Presentation
The following tables present hypothetical, yet representative, pharmacokinetic data for a compound with properties similar to BI-8622, illustrating the potential improvements that can be achieved through formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of BI-8622 in Different Formulations (Oral Administration, 10 mg/kg in Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 25 | 2.0 ± 1.0 | 150 ± 80 | < 5% |
| Co-solvent Solution | 250 ± 90 | 1.5 ± 0.5 | 900 ± 350 | ~15% |
| Solid Dispersion | 600 ± 150 | 1.0 ± 0.5 | 3000 ± 800 | ~50% |
| SEDDS | 800 ± 200 | 0.5 ± 0.25 | 4500 ± 1100 | ~75% |
Data are presented as mean ± standard deviation.
Table 2: Solubility of BI-8622 in Various Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| 10% DMSO / 40% PEG300 / 50% Saline | ≥ 2.0 |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 |
| Corn Oil | ≥ 2.08 |
Solubility data is based on information from commercial suppliers.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a solution of BI-8622 for oral administration in rodents.
Materials:
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BI-8622 powder
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Dimethyl sulfoxide (B87167) (DMSO), analytical grade
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Polyethylene glycol 300 (PEG300), USP grade
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Tween-80 (Polysorbate 80), USP grade
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Saline (0.9% NaCl), sterile
Procedure:
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Weigh the required amount of BI-8622 and dissolve it in DMSO to create a stock solution (e.g., 20 mg/mL). Use sonication if necessary to aid dissolution.
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In a separate tube, add the required volume of the BI-8622 stock solution.
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Add PEG300 to the tube and vortex thoroughly to mix.
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Add Tween-80 and vortex again until the solution is homogeneous.
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Finally, add saline to reach the final desired concentration and volume. Vortex thoroughly.
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The final vehicle composition should be optimized, but a common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Visually inspect the final formulation for any precipitation before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a BI-8622 formulation after oral administration.
Procedure:
-
Animal Dosing:
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Use fasted male Sprague-Dawley rats (8-10 weeks old).
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Administer the BI-8622 formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
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Include a vehicle-only control group.
-
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Blood Sampling:
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Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
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Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
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Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
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Quantify the concentration of BI-8622 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
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Visualizations
Caption: BI-8622 inhibits the HUWE1 E3 ligase, preventing the ubiquitination and subsequent proteasomal degradation of substrate proteins like c-Myc and Mcl-1, leading to decreased cell proliferation and increased apoptosis.
Caption: A workflow for overcoming the poor pharmacokinetic properties of BI-8622, from problem identification to in vivo validation of an improved formulation or prodrug.
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. communities.springernature.com [communities.springernature.com]
Technical Support Center: Troubleshooting Unexpected Results with BI8622 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BI8622, a specific inhibitor of the HUWE1 E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1, with an in vitro IC50 of 3.1 μM.[1][2] Its primary mechanism involves the inhibition of HUWE1's catalytic activity, leading to the stabilization of its downstream substrates. A key consequence of HUWE1 inhibition is the post-translational regulation of the oncoprotein MYC, resulting in decreased MYC-dependent transcription, cell cycle arrest, and reduced proliferation in various cancer cell lines.[3]
Q2: What are the known downstream signaling pathways affected by HUWE1 inhibition with this compound?
A2: Inhibition of HUWE1 by this compound has been shown to impact several critical signaling pathways, including:
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N-Myc-DLL1-NOTCH1 Signaling Axis: HUWE1 mediates the ubiquitination and degradation of N-Myc. Inhibition of HUWE1 leads to N-Myc stabilization, which can subsequently influence the DLL1-NOTCH1 pathway, a critical regulator of cell proliferation and differentiation.[4]
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Wnt/β-catenin Signaling: HUWE1 can act as both a positive and negative regulator of Wnt signaling. It can promote the degradation of β-catenin, a key effector of the pathway.[5] Conversely, HUWE1 can also inhibit the multimerization of Dishevelled (Dvl), a crucial upstream component, thereby acting as a negative feedback regulator.[6] The net effect of HUWE1 inhibition on Wnt signaling can be context-dependent.
Q3: Is this compound a specific inhibitor?
A3: this compound has been demonstrated to be a specific inhibitor of HUWE1 and does not significantly inhibit the activity of other HECT-domain ubiquitin ligases in tested panels. This specificity is crucial for attributing its biological effects to the inhibition of HUWE1.
Troubleshooting Guides
Scenario 1: Lack of Efficacy or Attenuated Response to this compound Treatment
You've treated your cancer cell line with this compound, but you observe no significant decrease in cell proliferation or the expected downstream molecular effects.
Possible Cause 1: Low or Absent HUWE1 Expression in the Cellular Model
The efficacy of this compound is contingent on the presence and activity of its target, HUWE1.
Experimental Verification:
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Assess HUWE1 Expression: Perform a western blot to determine the protein expression level of HUWE1 in your cell line. Compare this to a positive control cell line known to express HUWE1.
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HUWE1 Knockdown Control: Use siRNA or shRNA to knock down HUWE1 in a sensitive cell line. Treat both the knockdown and control cells with this compound. A diminished response in the knockdown cells will confirm that the drug's effect is HUWE1-dependent.
Data Interpretation:
| Experimental Result | Interpretation | Next Steps |
| Low/undetectable HUWE1 protein | The cell line is not a suitable model for studying this compound's on-target effects. | Select a cell line with confirmed HUWE1 expression. |
| This compound has no effect in HUWE1 knockdown cells | Confirms that the observed effects of this compound are on-target. | Proceed with your experimental model. |
Experimental Protocol: Western Blot for HUWE1 Expression
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against HUWE1 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ubiquitin ligase HUWE1 acts through the N-Myc-DLL1-NOTCH1 signaling axis to suppress glioblastoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ubiquitin ligase HUWE1 enhances WNT signaling by antagonizing destruction complex-mediated β-catenin degradation and through a mechanism independent of β-catenin stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BI-8622 Technical Support Center: Non-Cancerous Cell Line Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the HUWE1 inhibitor, BI-8622, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of BI-8622 on non-cancerous cell lines?
A1: Published studies suggest that BI-8622 exhibits a favorable therapeutic index, with minimal cytotoxic effects on several types of non-cancerous cells at concentrations that are effective against cancerous cell lines. For instance, small molecule-mediated inhibition of HUWE1, the target of BI-8622, did not significantly affect the growth of normal bone marrow cells[1][2]. Similarly, BI-8622 was found to inhibit MYC-dependent transactivation in colorectal cancer cells, but not in normal colon epithelial cells or embryonic stem cells[3].
Q2: I am observing unexpected cytotoxicity in my non-cancerous cell line with BI-8622 treatment. What could be the cause?
A2: While BI-8622 generally shows low toxicity in non-cancerous cells, several factors could contribute to unexpected cytotoxicity:
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Cell Line Specific Sensitivity: The cytotoxic response can be cell-line dependent. The genetic and metabolic background of your specific non-cancerous cell line might confer sensitivity to HUWE1 inhibition.
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Off-Target Effects: Although BI-8622 is a specific inhibitor of HUWE1, high concentrations may lead to off-target effects, a common phenomenon with small molecule inhibitors[4][5]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
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Compound Purity and Handling: Ensure the purity of your BI-8622 compound and proper handling, including appropriate storage and dissolution, to avoid degradation or contaminants that could induce cytotoxicity.
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Experimental Conditions: Factors such as cell density, media composition, and duration of exposure can all influence the observed cytotoxicity.
Q3: What are the known signaling pathways affected by BI-8622 in non-cancerous cells?
A3: BI-8622 functions by inhibiting the E3 ubiquitin ligase HUWE1. In non-cancerous cells, this can affect several signaling pathways through the stabilization of HUWE1 substrates. One key substrate is the Tau tubulin kinase 2 (TTBK2), which is involved in the regulation of primary cilia disassembly. Treatment of RPE1 cells (a human retinal pigment epithelial cell line) with BI-8622 leads to increased levels of TTBK2[6]. HUWE1 is also known to regulate the turnover of various other proteins involved in critical cellular processes, including p53 and Mcl-1[7]. The specific downstream effects will depend on the cellular context and the relative importance of these substrates in the chosen cell line.
Q4: How does the effect of BI-8622 on the cell cycle in non-cancerous cells compare to its effect on cancer cells?
A4: In cancer cell lines such as multiple myeloma and colorectal cancer, BI-8622 has been shown to induce cell cycle arrest, often in the G1 phase[6][8]. In contrast, studies on embryonic stem cells showed that chemical inhibition of HUWE1 had only marginal effects on their growth and cell cycle distribution[8]. This suggests a differential effect on cell cycle progression between cancerous and non-cancerous cells, contributing to the inhibitor's therapeutic window.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
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Possible Cause: Inconsistent cell seeding density.
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Troubleshooting Step: Ensure a uniform single-cell suspension before seeding. Verify cell counts for each experiment.
-
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Possible Cause: Compound precipitation.
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Troubleshooting Step: Visually inspect the media for any precipitate after adding BI-8622. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
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Issue 2: No Observable Effect at Expected Concentrations
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Possible Cause: Low activity of HUWE1 in the chosen cell line.
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Troubleshooting Step: Confirm the expression of HUWE1 in your non-cancerous cell line via Western blot or qPCR.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line and endpoint.
-
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: Ensure proper storage of the BI-8622 stock solution (e.g., at -80°C). Prepare fresh dilutions from the stock for each experiment.
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: Different assays measure different cellular endpoints. For example, MTT measures metabolic activity, while LDH measures membrane integrity.
-
Troubleshooting Step: Understand the mechanism of your chosen assay. BI-8622-induced effects, such as cell cycle arrest, may impact metabolic assays like MTT without causing immediate cell death (membrane rupture) detectable by an LDH assay. Consider using multiple assays to get a comprehensive view of the cellular response.
-
Data Presentation
Cytotoxicity of BI-8622 in Non-Cancerous Cell Lines
Quantitative IC50 values for BI-8622 across a wide range of non-cancerous cell lines are not extensively reported in the available scientific literature. The existing data primarily focuses on the inhibitor's high efficacy in cancer cell lines with minimal impact on their non-cancerous counterparts.
| Cell Line Type | Species | Observed Effect of BI-8622/HUWE1 Inhibition | Reference |
| Normal Bone Marrow Cells | Human | No significant effect on viability. | [1][2] |
| Normal Colon Epithelial Cells | Not Specified | No effect on MYC target gene expression. | [3] |
| Embryonic Stem (ES) Cells | Murine | Marginal effects on growth and cell cycle. | [8] |
| Retinal Pigment Epithelial (RPE1) | Human | Increased levels of TTBK2. | [6] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BI-8622 in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of BI-8622. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Crystal Violet Staining for Cell Viability
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Fixation: Gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Experimental Specificity of BI-8622
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of BI-8622, a specific inhibitor of the HUWE1 ubiquitin ligase. Our goal is to help you achieve high-confidence, on-target results by addressing potential challenges related to experimental specificity.
Frequently Asked Questions (FAQs)
Q1: What is BI-8622 and what is its primary target?
A1: BI-8622 is a small molecule inhibitor that specifically targets the HECT E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1).[1][2] It has been shown to inhibit HUWE1 with an IC50 of 3.1 μM in biochemical assays.[1] The on-target activity of BI-8622 has been demonstrated in cellular assays, where it prevents the degradation of known HUWE1 substrates such as MCL1 and TopBP1.[3]
Q2: How can I be confident that the observed effects in my experiment are due to HUWE1 inhibition?
A2: Confidence in on-target effects can be established through a combination of control experiments. A critical control is to demonstrate that the effects of BI-8622 are lost in cells where HUWE1 has been genetically depleted (e.g., using shRNA or CRISPR/Cas9).[3] For example, studies have shown that BI-8622 reduces the expression of MYC target genes in control cells, but this effect is absent in HUWE1-depleted cells.[3] Additionally, observing the expected molecular consequences of HUWE1 inhibition, such as the accumulation of its substrates, provides further evidence of on-target activity.[3]
Q3: I am observing high levels of cytotoxicity at my effective concentration. Could this be an off-target effect?
A3: High cytotoxicity can be either an on-target or off-target effect. To distinguish between these possibilities, a dose-response curve should be performed to identify the lowest effective concentration.[4] If cytotoxicity persists even at low concentrations that are effective for HUWE1 inhibition, consider performing a rescue experiment. Transfecting cells with a drug-resistant mutant of HUWE1 should rescue the on-target effects, but not off-target cytotoxicity.[4] It is also beneficial to test inhibitors with different chemical scaffolds that target HUWE1 to see if the cytotoxic phenotype is consistent.[4]
Q4: My experimental results are inconsistent across replicates. What could be the cause?
A4: Inconsistent results can stem from several factors, including compound stability and solubility, or variations in cell culture conditions.[5] Ensure that BI-8622 is fully solubilized in the vehicle (e.g., DMSO) and then diluted in your final assay buffer to avoid precipitation.[5] It's also important to maintain consistent cell densities and passage numbers between experiments. To rule out issues with the compound itself, you can verify its stability in your assay buffer over the course of the experiment.[5]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Suspected Off-Target Effects
Possible Cause: The observed cellular phenotype may not align with the known functions of HUWE1, suggesting potential off-target activities of BI-8622.
Troubleshooting & Optimization:
| Troubleshooting Step | Expected Outcome |
| 1. Genetic Knockdown of Target: | If the phenotype is on-target, depleting HUWE1 via shRNA or CRISPR should phenocopy the effects of BI-8622 treatment. A lack of phenocopy suggests off-target effects.[3] |
| 2. Orthogonal Inhibitor Testing: | Use a structurally different HUWE1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect. |
| 3. Kinome Profiling: | Although BI-8622 targets an E3 ligase, broad kinase profiling can rule out unintended inhibition of kinases, a common source of off-target effects for small molecule inhibitors.[4][6] |
| 4. Proteomic Analysis: | Perform unbiased proteomic analysis to identify changes in protein expression or ubiquitination patterns that are independent of HUWE1 knockdown. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement of BI-8622 by Western Blotting
Objective: To confirm that BI-8622 treatment leads to the accumulation of a known HUWE1 substrate, such as MCL1.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HeLa or Ls174T) and allow them to adhere overnight. Treat the cells with a dose-range of BI-8622 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16 hours).[1]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCL1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the MCL1 signal to a loading control like β-actin or GAPDH.
-
Data Presentation:
| Treatment | BI-8622 Conc. (µM) | Normalized MCL1 Protein Level (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| BI-8622 | 1 | (Experimental Value) |
| BI-8622 | 5 | (Experimental Value) |
| BI-8622 | 10 | (Experimental Value) |
Visualizations
Signaling Pathway: HUWE1-Mediated Regulation of MYC
Caption: HUWE1-mediated ubiquitination of MYC and its inhibition by BI-8622.
Experimental Workflow: Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting suspected off-target effects of BI-8622.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Troubleshooting BI8622 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI8622, a specific small molecule inhibitor of the HUWE1 E3 ubiquitin ligase.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common challenge. This guide provides a systematic approach to diagnose and resolve this issue.
Question: I observed a cloudy or crystalline precipitate in my cell culture media after adding this compound. What is causing this and how can I prevent it?
Answer:
Precipitation of this compound in aqueous solutions is primarily due to its low solubility in water-based media compared to its high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] The rapid solvent exchange when a concentrated DMSO stock is added to the media can cause the compound to crash out of solution.[2]
Here are the key factors and troubleshooting steps:
1. High Final Concentration of this compound:
-
Problem: The desired working concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility assessment. A detailed protocol is provided below.
2. High Final DMSO Concentration:
-
Problem: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and can still lead to precipitation upon significant dilution.[2]
-
Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3] This may necessitate preparing a more dilute intermediate stock solution in DMSO.
3. Improper Dilution Technique:
-
Problem: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid, localized supersaturation, leading to precipitation.[2]
-
Solution: Employ a serial dilution method. First, dilute the high-concentration DMSO stock to a lower concentration with pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media dropwise while gently vortexing.[2]
4. Media Composition and Temperature:
-
Problem: Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility. Temperature can also influence solubility.
-
Solution: Always use pre-warmed media (37°C) for dilutions. If precipitation persists, consider testing the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) to understand its baseline aqueous solubility.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound is highly soluble in DMSO.[4] A common stock solution concentration is 10 mM in 100% DMSO.[5]
Q2: What is the maximum recommended final DMSO concentration in cell culture?
A2: To minimize cell toxicity and precipitation issues, the final DMSO concentration should be kept below 0.5%, with an ideal concentration of 0.1% or lower.[2][3]
Q3: Can I sonicate the media to redissolve precipitated this compound?
A3: While sonication can sometimes help dissolve compounds, it may not be a stable solution, and the compound could precipitate again over time in the incubator.[6] It is better to optimize the dilution protocol to prevent precipitation from occurring in the first place.
Q4: Does the type of cell culture medium affect this compound solubility?
A4: Yes, the components of the media can influence the solubility of small molecules. If you are experiencing persistent precipitation, you may need to empirically determine the solubility in your specific medium.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (optional)
-
37°C water bath or incubator
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. Ensure complete dissolution, using brief vortexing if necessary.
-
-
Prepare Serial Dilutions:
-
In sterile microcentrifuge tubes, prepare a series of this compound concentrations in your pre-warmed (37°C) cell culture medium. For example, you can aim for final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To minimize the final DMSO concentration, you may need to perform an intermediate dilution of your 10 mM stock in DMSO first.
-
-
Incubate and Observe:
-
Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2, 6, and 24 hours).
-
-
Assess Precipitation:
-
Visual Inspection: Carefully observe each tube for any signs of cloudiness, crystals, or precipitate.
-
Quantitative Assessment (Optional): Transfer 200 µL of each solution to a 96-well plate and measure the absorbance at 600 nm. An increase in absorbance compared to a media-only control indicates precipitation.[2]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear after incubation is the maximum working soluble concentration of this compound under your experimental conditions.[2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 125 mg/mL (293.08 mM) | Ultrasonic assistance may be needed for high concentrations.[4] |
| 10% DMSO / 90% Saline with 20% SBE-β-CD | ≥ 2.08 mg/mL (4.88 mM) | Clear solution, suitable for in vivo studies.[7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.88 mM) | Clear solution, suitable for in vivo studies.[7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.88 mM) | Clear solution, suitable for in vivo studies.[7] |
Table 2: Recommended Working Concentrations of this compound
| Application | Cell Line | Concentration Range | Reference |
| Inhibition of HUWE1 | In vitro assay | IC50 = 3.1 µM | [4] |
| Inhibition of MCL1 ubiquitination | HeLa cells | IC50 = 6.8 µM | [5] |
| Suppression of colony formation | Ls174T cells | 5-25 µM | [4] |
| Cell cycle arrest | Ls174T cells | 10 µM | [4] |
| Inhibition of MYC-dependent transactivation | Colorectal cancer cells | 10-20 µM | [5] |
| Reduction of MM cell viability | Multiple Myeloma cell lines | IC50 doses | [8] |
Signaling Pathway
This compound is a specific inhibitor of the HECT E3 ubiquitin ligase HUWE1.[4] HUWE1 plays a crucial role in regulating the stability of several key proteins involved in cell proliferation and apoptosis, most notably the oncoprotein MYC and its associated proteins.[9]
In many cancers, MYC activity is upregulated, driving uncontrolled cell growth. HUWE1 can mediate the degradation of MIZ1, a protein that forms a repressive complex with MYC on the promoters of MYC target genes. By inhibiting HUWE1, this compound leads to the stabilization and accumulation of MIZ1.[9] This enhanced MIZ1 level shifts the balance towards the formation of repressive MYC/MIZ1 complexes, leading to the downregulation of MYC target genes and subsequent cell cycle arrest and reduced proliferation.[5][8]
References
- 1. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 3. HUWE1 is a critical colonic tumour suppressor gene that prevents MYC signalling, DNA damage accumulation and tumour initiation | EMBO Molecular Medicine [link.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor cell‐specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase | EMBO Molecular Medicine [link.springer.com]
BI8622 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BI8622, a specific inhibitor of the E3 ubiquitin ligase HUWE1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1, with an IC50 of 3.1 μM.[1] Its primary mechanism of action is to block the ubiquitin ligase activity of HUWE1, which plays a crucial role in the degradation of various protein substrates involved in cell proliferation, apoptosis, and DNA damage response. By inhibiting HUWE1, this compound can lead to the stabilization of key tumor suppressor proteins and cell cycle regulators.
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data compiled from multiple sources.
For optimal results, it is recommended to prepare stock solutions and aliquot them into tightly sealed vials to be stored at -20°C or below.[2] It is best to use these aliquots on the day of preparation or within one month. Avoid repeated freeze-thaw cycles.
3. How should I prepare this compound solutions for in vitro and in vivo experiments?
This compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[3] For in vivo studies, it has been noted that the pharmacokinetic properties of this compound may be unfavorable.[4] However, if proceeding with in vivo experiments, several solvent formulations can be considered. It is recommended to prepare these solutions fresh on the day of use.
| Application | Solvent System |
| In Vitro | DMSO |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | |
| 10% DMSO + 90% corn oil |
Data compiled from multiple sources.
4. What are the known downstream effects of HUWE1 inhibition by this compound?
Inhibition of HUWE1 by this compound has been shown to lead to a variety of downstream cellular effects, primarily through the stabilization of HUWE1 substrates. These include:
-
Stabilization of MIZ1: This leads to the repression of MYC-activated target genes.
-
Stabilization of MCL1: This anti-apoptotic protein is a known substrate of HUWE1.
-
Decreased MYC expression: In some cancer cell lines, inhibition of HUWE1 leads to a post-translational decrease in MYC protein levels.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or no biological effect observed.
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure that this compound has been stored correctly as a powder and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a recently prepared stock solution for each experiment. While specific degradation pathways are not well-documented, hydrolysis and oxidation are common degradation routes for small molecules.
-
-
Possible Cause: Suboptimal concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for a dose-response curve could be a logarithmic dilution series from 0.1 µM to 100 µM.
-
-
Possible Cause: Low HUWE1 expression or activity in the cell line.
-
Solution: Confirm the expression and activity of HUWE1 in your cell line of interest using techniques such as Western blotting or qPCR. If HUWE1 levels are low, consider using a different cell line with higher expression.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause: Off-target effects.
-
Solution: High concentrations of small molecule inhibitors can lead to off-target effects and general cytotoxicity.[5] Stick to the lowest effective concentration determined from your dose-response experiments to minimize these effects.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.5%. Always include a vehicle-only control in your experiments to account for any solvent-induced effects.[5]
-
Issue 3: Difficulty with in vivo experiments.
-
Possible Cause: Poor pharmacokinetic properties.
-
Solution: this compound has been reported to have unfavorable pharmacokinetic properties for in vivo studies.[4] This can lead to rapid clearance and low exposure at the target site. Consider alternative delivery strategies or the use of a different HUWE1 inhibitor with more favorable in vivo characteristics if available.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of HUWE1 Target Proteins
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., MYC, MIZ1, MCL1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HUWE1, leading to the stabilization of its substrates.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HUWE1 Inhibitors: BI8622 vs. BI8626
For researchers and professionals in drug development, the targeted inhibition of E3 ubiquitin ligases presents a promising frontier in cancer therapy. Among these, HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1) has emerged as a critical regulator of oncogenic pathways, primarily through its role in the degradation of key proteins like MYC and MCL1.[1][2] This guide provides a detailed comparison of two specific small molecule inhibitors of HUWE1, BI8622 and BI8626, to aid in the selection and application of these compounds in research settings.
Quantitative Performance Overview
This compound and BI8626 were identified through high-throughput screening as specific inhibitors of HUWE1's catalytic HECT domain.[3][4] Both compounds effectively inhibit HUWE1 activity, with BI8626 demonstrating greater potency in in vitro assays. The following table summarizes their key inhibitory concentrations.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 (HeLa cells, MCL1 ubiquitination) | Cell-Based IC50 (Ls174T colony formation) |
| This compound | HUWE1 | 3.1 µM[3][5] | 6.8 µM[4][5] | 8.4 µM[3][4] |
| BI8626 | HUWE1 | 0.9 µM[6][7][8] | Not explicitly stated, but effective in cells[3] | 0.7 µM[3][6][9] |
Cellular and In Vivo Effects
Both inhibitors have been shown to modulate the levels of HUWE1 substrates and impact cancer cell proliferation. Their effects are consistent with the inhibition of HUWE1's function in protein degradation pathways.
| Feature | This compound | BI8626 |
| Effect on MYC | Decreases MYC-dependent transactivation and MYC protein expression.[3][5][10] | Inhibits MYC-dependent transactivation and reduces MYC expression.[3][10] |
| Effect on MCL1 | Inhibits ubiquitination and degradation of MCL1.[3][5] | Inhibits ubiquitination and degradation of MCL1.[3][6][9] |
| Cell Cycle Arrest | Induces cell cycle arrest, with the strongest effect in the G1 phase in Ls174T cells and S and G2/M in multiple myeloma cells.[5][6][10] | Induces cell cycle arrest, with the strongest effect in the G1 phase in Ls174T cells and S and G2/M in multiple myeloma cells.[6][10] |
| Cancer Cell Lines | Reduces viability and proliferation of colorectal cancer and multiple myeloma cell lines.[3][5][10] | Reduces viability and proliferation of colorectal cancer and multiple myeloma cell lines.[6][9][10] |
| In Vivo Activity | Ameliorates cisplatin-induced acute kidney injury in a mouse model.[5] | Information not available from the provided search results. |
| Specificity | Shown to be specific for HUWE1 over other tested HECT-domain ubiquitin ligases.[3] | Shown to be specific for HUWE1 over other tested HECT-domain ubiquitin ligases.[3] |
Signaling Pathway and Mechanism of Action
HUWE1 is a central node in cellular regulation, influencing processes from cell cycle progression and apoptosis to DNA damage response.[1][11] Its primary oncogenic role is often linked to its regulation of the MYC oncoprotein. HUWE1 can both positively and negatively regulate MYC function depending on the cellular context. In many cancers, HUWE1 is required for MYC-driven transcription.[3][12] By inhibiting HUWE1, this compound and BI8626 disrupt this process, leading to a decrease in MYC activity and subsequent cancer cell growth arrest.
Experimental Methodologies
The characterization of this compound and BI8626 involved several key experimental protocols. Below are generalized descriptions of these methods.
In Vitro HUWE1 Auto-ubiquitination Assay
This assay was central to the discovery and initial characterization of the inhibitors.[3][4]
-
Immobilization: The biotin-tagged HECT-domain of HUWE1 is attached to streptavidin-coated microplates.
-
Reaction Mixture: The immobilized HUWE1 is incubated with E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH5b), ATP, and MYC-tagged ubiquitin. The compounds to be tested (this compound, BI8626, or DMSO control) are added at various concentrations.
-
Detection: The extent of HUWE1 auto-ubiquitination is detected using a europium-labeled anti-MYC antibody, with the signal measured by time-resolved fluorescence.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cellular Assays
Western Blotting: To assess the levels of HUWE1 substrates like MYC and MCL1, cells are treated with this compound, BI8626, or a vehicle control for a specified duration.[3][10] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the proteins of interest (e.g., anti-MYC, anti-MCL1). A loading control like vinculin or actin is used to ensure equal protein loading.[3]
Colony Formation Assay: To determine the long-term effect of the inhibitors on cell proliferation and survival, a colony formation assay is performed.[3] Cells, such as the Ls174T colorectal cancer cell line, are seeded at a low density in multi-well plates and treated with a range of concentrations of this compound or BI8626.[3][6] After a period of incubation (e.g., 7-14 days) to allow for colony growth, the colonies are fixed, stained (e.g., with crystal violet), and counted. The IC50 for colony formation is then determined.
Cell Cycle Analysis: The impact of the inhibitors on cell cycle distribution is assessed by flow cytometry.[10] Cells are treated with the inhibitors for a defined period (e.g., 24 hours).[10] Subsequently, they are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10]
Conclusion
Both this compound and BI8626 are valuable research tools for investigating the function of HUWE1 and its role in cancer biology. BI8626 exhibits higher potency in both in vitro and cell-based assays, suggesting it may be a more effective inhibitor at lower concentrations.[3][6] However, the availability of in vivo data for this compound in an acute kidney injury model suggests its potential for in vivo applications.[5] The choice between these two inhibitors will depend on the specific experimental context, including the cell type, desired concentration range, and whether in vitro or in vivo studies are planned. This guide provides a foundational comparison to inform such decisions and facilitate further research into the therapeutic potential of HUWE1 inhibition.
References
- 1. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. invivochem.net [invivochem.net]
- 9. glpbio.com [glpbio.com]
- 10. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 12. uniprot.org [uniprot.org]
Comparative Analysis of BI-8622 Cross-reactivity with other Ubiquitin Ligases
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the ubiquitin ligase inhibitor BI-8622's cross-reactivity with other ubiquitin ligases, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of ubiquitin-mediated signaling and therapeutics.
Introduction to BI-8622
BI-8622 is a small molecule inhibitor that has been identified as a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (Mcl-1 Ubiquitin Ligase E3) or ARF-BP1.[1][2] HUWE1 is a critical regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage repair, through the ubiquitination and subsequent degradation of key protein substrates such as c-MYC, p53, and Mcl-1.[3][4][5] Given the central role of HUWE1 in several cancer types, its specific inhibition is a promising therapeutic strategy. BI-8622 has been shown to inhibit HUWE1 with an IC50 value of 3.1 μM in in vitro assays.[1][2]
Cross-reactivity Profile of BI-8622
A critical aspect of any targeted inhibitor is its selectivity. Studies have been conducted to assess the cross-reactivity of BI-8622 against other HECT-domain containing ubiquitin ligases.
Quantitative Analysis of Cross-reactivity
The selectivity of BI-8622 was evaluated in in vitro auto-ubiquitination assays against a panel of other HECT E3 ubiquitin ligases. The results demonstrate a high degree of selectivity for HUWE1.
| Ubiquitin Ligase | IC50 (μM) |
| HUWE1 | 3.1 |
| Other HECT E3 Ligases | >50 |
Table 1: Comparison of BI-8622 IC50 values against HUWE1 and other HECT E3 ubiquitin ligases. Data sourced from Peter et al., 2014.[1]
The data clearly indicates that BI-8622 is significantly less potent against other tested HECT-domain ligases, with IC50 values greater than 50 μM.[1] This suggests a favorable selectivity profile for targeting HUWE1-driven pathologies.
HUWE1 Signaling Pathway
HUWE1 is a central node in a complex signaling network that controls cell fate. A simplified representation of the HUWE1 signaling pathway is depicted below, highlighting its role in the regulation of key oncogenic and tumor-suppressive proteins.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 4. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of BI-8622 Experimental Results
This guide provides a comprehensive comparison of the experimental results of BI-8622, a specific inhibitor of the HUWE1 ubiquitin ligase, with alternative compounds. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of BI-8622 and its alternatives, supported by experimental data and detailed methodologies.
Introduction to BI-8622 and its Mechanism of Action
BI-8622 is a small molecule inhibitor that specifically targets the HECT, UBA and WWE domain containing 1 (HUWE1) E3 ubiquitin ligase.[1][2] HUWE1 is a key regulator of various cellular processes, including the degradation of the MYC oncoprotein, a critical driver in many human cancers.[2][3] By inhibiting HUWE1, BI-8622 stabilizes the MYC-associated protein MIZ1, which in turn represses MYC-activated gene transcription, leading to anti-proliferative effects in cancer cells.[1] This guide will compare BI-8622 with a structurally similar HUWE1 inhibitor, BI-8626, and other compounds that target the MYC pathway through different mechanisms.
Quantitative Data Comparison
The following tables summarize the in vitro and cellular activities of BI-8622 and its alternatives.
Table 1: In Vitro Activity of HUWE1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| BI-8622 | HUWE1 | In vitro ubiquitination | 3.1 | [1] |
| BI-8626 | HUWE1 | In vitro ubiquitination | 0.9 | [1] |
Table 2: Cellular Activity of BI-8622 and Alternatives
| Compound | Target/Pathway | Cell Line | Assay Type | IC50 / Effect | Reference |
| BI-8622 | HUWE1 | Ls174T (Colon Cancer) | Colony Formation | 8.4 µM | [1] |
| Multiple Myeloma Cell Lines | Cell Viability | Growth Arrest | [2][4][5] | ||
| BI-8626 | HUWE1 | Ls174T (Colon Cancer) | Colony Formation | 0.7 µM | [1] |
| 10058-F4 | c-Myc-Max Dimerization | K562 (Leukemia) | Cell Viability | Reduced Viability (100-250 µM) | [6] |
| REH (Leukemia) | Metabolic Activity | IC50 = 400 µM | [7] | ||
| Nalm-6 (Leukemia) | Metabolic Activity | IC50 = 430 µM | [7] | ||
| SKOV3, Hey (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [8] | ||
| JQ1 | BET Bromodomains | Multiple Myeloma Cell Lines | Cell Proliferation | Uniformly inhibited | [9] |
| MCC-3, MCC-5 (Merkel Cell Carcinoma) | Cell Proliferation | Dose-dependent inhibition (200-800 nM) | [10] | ||
| OMO-103 | MYC | Solid Tumors (Phase I Trial) | Tumor Growth | Stable disease in 8/12 patients | [11][12][13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by BI-8622 and the general workflow for key experiments.
Caption: HUWE1-MYC signaling pathway and the inhibitory action of BI-8622.
Caption: General workflow for evaluating BI-8622 and alternatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro Ubiquitination Assay
This assay measures the ability of a compound to inhibit the E3 ligase activity of HUWE1.
Materials:
-
Recombinant human HUWE1 (HECT domain)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
BI-8622 or alternative compound
-
Detection reagent (e.g., anti-ubiquitin antibody)
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add varying concentrations of BI-8622 or the alternative compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant HUWE1 HECT domain.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect ubiquitinated HUWE1 using an anti-ubiquitin antibody and a suitable detection method (e.g., chemiluminescence).
-
Quantify the signal and calculate the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., Ls174T)
-
Complete culture medium
-
BI-8622 or alternative compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well for Ls174T) in 6-well plates.[15]
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of BI-8622 or the alternative compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete culture medium
-
BI-8622 or alternative compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with BI-8622 or the alternative compound for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as HUWE1 substrates MCL1 and TopBP1.
Materials:
-
Cancer cell line
-
Complete culture medium
-
BI-8622 or alternative compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL1, anti-TopBP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with BI-8622 or the alternative compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MCL1 at 1:1000 dilution) overnight at 4°C.[16][17][18][19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of the experimental design for evaluating a novel HUWE1 inhibitor.
Caption: Logical flow for the evaluation of a novel HUWE1 inhibitor.
References
- 1. Tumor cell‐specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase | EMBO Molecular Medicine [link.springer.com]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esmo.org [esmo.org]
- 12. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers | EurekAlert! [eurekalert.org]
- 13. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 14. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MCL-1 Monoclonal Antibody (8C6, 8C6D4B1) (MA5-15236) [thermofisher.com]
- 17. Mcl-1 (D2W9E) Rabbit Monoclonal Antibody (#94296) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Anti-MCL1 Antibody (A329592) | Antibodies.com [antibodies.com]
- 19. Mcl-1 (D35A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
BI8622 as a Tool Compound for Studying HUWE1 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI8622, a small molecule inhibitor of the HECT E3 ubiquitin ligase HUWE1, with other available tools for studying HUWE1 function. We present experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.
HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1, is a large and complex E3 ligase involved in a multitude of cellular processes, including cell cycle control, apoptosis, DNA damage repair, and signal transduction.[1][2] Its dysregulation has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention and a subject of intense research.[2][3] this compound has emerged as a valuable chemical probe to interrogate the multifaceted functions of HUWE1.
Comparison of Tools for HUWE1 Functional Studies
Researchers have several methods at their disposal to investigate HUWE1's roles in cellular pathways. The most common approaches include small molecule inhibitors and genetic knockdown techniques. Below is a comparative summary of this compound, its analog BI8626, and shRNA-mediated knockdown.
| Feature | This compound | BI8626 | shRNA-mediated Knockdown |
| Mechanism of Action | Small molecule inhibitor of HUWE1's catalytic HECT domain | Small molecule inhibitor of HUWE1's catalytic HECT domain | Post-transcriptional gene silencing leading to reduced HUWE1 protein expression |
| In Vitro IC50 (HUWE1) | 3.1 µM[1] | 0.9 µM[1] | Not Applicable |
| Cell-based IC50 | 6.8 µM (MCL1 ubiquitination in HeLa cells)[1], 8.4 µM (Colony formation, Ls174T cells)[1] | 0.7 µM (Colony formation, Ls174T cells)[1] | Not Applicable |
| Temporal Control | Acute, reversible inhibition | Acute, reversible inhibition | Slower onset, can be inducible for temporal control, generally long-term |
| Specificity | Specific against HUWE1 vs. NEDD4[1]. Broader off-target profile not extensively published. | Specific against HUWE1 vs. NEDD4[1] | Can have off-target effects due to miRNA-like activity. |
| Advantages | Rapid onset of action, dose-dependent effects, suitable for acute signaling studies. | More potent than this compound in some assays. | High degree of target specificity (with proper validation), stable long-term suppression. |
| Limitations | Unfavorable pharmacokinetic properties for in vivo studies[4], potential for off-target effects. | Unfavorable pharmacokinetic properties for in vivo studies[4]. | Potential for incomplete knockdown, off-target effects, cellular compensation mechanisms. |
Experimental Data: this compound vs. shRNA
Studies in colorectal cancer and multiple myeloma cell lines have demonstrated comparable effects of this compound and shRNA-mediated HUWE1 depletion on cellular phenotypes and gene expression.
Table 1: Effects of this compound and HUWE1 shRNA on Colorectal Cancer Cells (Ls174T) [1]
| Readout | This compound Treatment | HUWE1 shRNA |
| MYC Target Gene Expression | Downregulation | Downregulation |
| MUC2 Expression (Differentiation marker) | Upregulation | Upregulation |
| Colony Formation | Suppression | Suppression |
| TopBP1 Protein Levels | Accumulation | Accumulation |
| MCL1 Degradation (upon UV) | Retarded | Retarded |
Table 2: Effects of this compound/BI8626 and HUWE1 shRNA on Multiple Myeloma (MM) Cells [4]
| Readout | This compound/BI8626 Treatment | HUWE1 shRNA |
| Cell Viability | Reduced | Reduced |
| Cell Cycle | Arrest in S and G2/M phases[4] | Similar growth inhibition |
| MYC Protein Expression | Decreased | Decreased |
These data indicate that this compound can effectively phenocopy the effects of genetic knockdown of HUWE1, making it a reliable tool for studying the consequences of acute HUWE1 inhibition.[1]
Experimental Protocols
In Vitro HUWE1 Auto-ubiquitination Assay
This assay is suitable for screening and characterizing HUWE1 inhibitors.
-
Principle: The HECT domain of HUWE1 auto-ubiquitinates in the presence of E1, E2, ubiquitin, and ATP. Inhibitors will block this process.
-
Materials:
-
Recombinant biotin-tagged HUWE1 HECT domain
-
Streptavidin-coated 96-well plates
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
MYC-tagged ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Europium-labeled anti-MYC antibody
-
Detection reagents
-
-
Protocol:
-
Coat streptavidin plates with biotin-HUWE1 HECT domain.
-
Wash plates to remove unbound enzyme.
-
Prepare a reaction mixture containing E1, UbcH5b, MYC-tagged ubiquitin, and ATP in assay buffer.
-
Add the test compound (e.g., this compound) or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate at 37°C for 1-2 hours.
-
Wash the plates to remove reaction components.
-
Add Europium-labeled anti-MYC antibody and incubate for 1 hour.
-
Wash the plates and add detection reagents.
-
Read the time-resolved fluorescence to quantify HUWE1 auto-ubiquitination.
-
Cell-Based MCL1 Degradation Assay
This assay assesses the ability of this compound to inhibit HUWE1-mediated degradation of its substrate MCL1 in a cellular context.
-
Principle: UV irradiation induces HUWE1-mediated ubiquitination and subsequent proteasomal degradation of the anti-apoptotic protein MCL1. Inhibition of HUWE1 by this compound will stabilize MCL1 levels.
-
Materials:
-
HeLa or U2OS cells
-
This compound
-
UV-C light source
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-MCL1, anti-loading control (e.g., β-actin or GAPDH)
-
Western blotting reagents and equipment
-
-
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 16 hours).
-
Expose cells to UV-C irradiation (e.g., 50 J/m²).
-
Harvest cells at different time points post-irradiation (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and Western blotting using anti-MCL1 and loading control antibodies.
-
Quantify band intensities to determine the rate of MCL1 degradation.
-
Visualizing HUWE1's Role: Signaling Pathways and Experimental Workflows
To better understand the context in which this compound can be applied, the following diagrams illustrate key HUWE1-regulated signaling pathways and a typical experimental workflow for inhibitor testing.
Caption: HUWE1 regulation of MYC-dependent transcription via MIZ1 degradation.
Caption: HUWE1's role in apoptosis regulation through p53 and MCL1.
Caption: Experimental workflow for characterizing this compound as a HUWE1 tool compound.
Conclusions and Recommendations
This compound is a valuable and specific tool compound for the acute inhibition of HUWE1's E3 ligase activity in vitro and in cellular models. Its ability to phenocopy genetic knockdown of HUWE1 makes it a powerful tool for dissecting the immediate consequences of HUWE1 inhibition in various signaling pathways.
Key Considerations for Researchers:
-
Alternative Compound: BI8626 is a more potent analog of this compound and can be used as a comparator or alternative.[1]
-
In Vivo Studies: Due to unfavorable pharmacokinetic properties, this compound and BI8626 are not well-suited for in vivo experiments.[4] For such studies, genetic models (e.g., inducible shRNA or knockout mice) are more appropriate.
-
Off-Target Effects: While this compound has been shown to be specific against the HECT E3 ligase NEDD4, a comprehensive off-target profile against a broader panel of kinases and other enzymes has not been publicly reported.[1] Researchers should interpret results with this in mind and, where possible, validate key findings with genetic approaches.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ubiquitination by HUWE1 in tumorigenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of BI8622 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor BI8622, focusing on the confirmation of its on-target activity against the E3 ubiquitin ligase HUWE1 in cellular contexts. We present experimental data, detailed protocols for key validation assays, and a comparison with the alternative HUWE1 inhibitor, BI8626, to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound and HUWE1
This compound is a specific inhibitor of the HECT, UBA, and WWE domain-containing protein 1 (HUWE1), an E3 ubiquitin ligase that plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA repair, and apoptosis. HUWE1 mediates the ubiquitination and subsequent proteasomal degradation of several key oncoproteins, most notably c-MYC and the anti-apoptotic protein MCL1. By inhibiting HUWE1, this compound disrupts these processes, leading to the stabilization of its substrates and subsequent anti-proliferative effects in cancer cells. This guide outlines the experimental framework for validating the on-target engagement of this compound.
Comparative Analysis of HUWE1 Inhibitors
The on-target activity of this compound has been characterized both in vitro and in various cancer cell lines. For a comprehensive evaluation, its performance is compared with BI8626, another known HUWE1 inhibitor.
| Parameter | This compound | BI8626 | Reference Cell Lines |
| In Vitro IC50 (HUWE1) | 3.1 µM[1][2] | 0.9 µM[3] | N/A (Biochemical Assay) |
| In-Cell IC50 (HUWE1) | 6.8 µM (MCL1 ubiquitination)[2][3] | Not explicitly stated, but inhibits MCL1 ubiquitination[3] | HeLa[2][3] |
| Colony Formation IC50 | 8.4 µM[3] | 0.7 µM[3] | Ls174T[3] |
| Effect on Cell Viability | Reduces viability in a concentration-dependent manner[1] | Reduces viability in a concentration-dependent manner[1] | Multiple Myeloma (MM) cell lines[1] |
| Effect on Cell Cycle | Induces cell cycle arrest, particularly in the G1 phase[1][2] | Induces cell cycle arrest (S and G2/M phases)[1] | Ls174T[2], MM cell lines[1] |
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the direct inhibition of HUWE1's E3 ligase activity. This prevents the polyubiquitination of its substrates, leading to their accumulation and downstream cellular effects.
Caption: this compound inhibits HUWE1, leading to substrate accumulation and anti-cancer effects.
Experimental Workflows for On-Target Validation
Confirming that the observed cellular effects of this compound are due to its interaction with HUWE1 requires a series of well-defined experiments. Below is a generalized workflow for this validation process.
Caption: Workflow for validating the on-target activity of this compound.
Detailed Experimental Protocols
In Vitro HUWE1 Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of HUWE1 in a cell-free system.
-
Materials: Recombinant human HUWE1, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, ATP, reaction buffer (e.g., 25 mM HEPES, pH 7.7), and the substrate of interest (e.g., MCL1).
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate in the reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP and recombinant HUWE1.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the ubiquitination of the substrate by Western blotting using an antibody specific to the substrate. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Quantify the band intensities to determine the IC50 value of this compound.
-
UV-Induced MCL1 Degradation Assay
This cell-based assay assesses the ability of this compound to prevent the degradation of the HUWE1 substrate MCL1 following a cellular stress stimulus.
-
Materials: HeLa or U2OS cells, cell culture medium, this compound, DMSO, UV-C light source, lysis buffer, and antibodies for MCL1 and a loading control (e.g., actin).
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 16 hours).[2]
-
Expose the cells to UV irradiation (e.g., 500 J/m²) to induce MCL1 degradation.[3]
-
Harvest cell lysates at different time points post-irradiation (e.g., 0, 1, 2, 4 hours).
-
Perform Western blotting to detect the levels of MCL1.
-
Observe the stabilization of MCL1 in this compound-treated cells compared to the DMSO control, where MCL1 levels are expected to decrease over time.
-
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Materials: Ls174T cells, complete growth medium, 6-well plates, this compound, DMSO, crystal violet staining solution.
-
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with a range of this compound concentrations or DMSO.
-
Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
Calculate the IC50 for colony formation inhibition.
-
MYC Target Gene Expression Analysis by RQ-PCR
This assay measures changes in the expression of genes known to be regulated by the transcription factor c-MYC, a key downstream target of the HUWE1 pathway.
-
Materials: Ls174T cells, this compound, DMSO, RNA extraction kit, reverse transcription kit, SYBR Green qPCR master mix, and primers for MYC target genes (e.g., NCL, ODC1) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Treat Ls174T cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time quantitative PCR (RQ-PCR) using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control. A decrease in the expression of MYC-activated genes is indicative of on-target activity.
-
Conclusion
The on-target activity of this compound in cells can be robustly confirmed through a combination of biochemical, cellular, and molecular biology techniques. The data presented in this guide demonstrate that this compound effectively inhibits HUWE1, leading to the stabilization of its key substrates, c-MYC and MCL1, and resulting in anti-proliferative effects in cancer cells. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of HUWE1 inhibition. The comparison with BI8626 highlights the availability of alternative chemical probes to dissect the function of HUWE1 in various biological contexts.
References
Independent Validation of BI8622's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HUWE1 inhibitor BI8622's performance with a related alternative, BI8626, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate complex processes.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogue, BI8626, against the E3 ubiquitin ligase HUWE1. The data is compiled from both in vitro enzymatic assays and cell-based assays to provide a comprehensive overview of their potency.
| Compound | Assay Type | Target | IC50 Value (µM) | Cell Line (if applicable) | Reference |
| This compound | In vitro Ubiquitination Assay | HUWE1 | 3.1 | N/A | [1][2] |
| In vivo Ubiquitination Assay | HUWE1 | 6.8 | HeLa | [1][2] | |
| Colony Formation Assay | Cell Proliferation | 8.4 | Ls174T | [1] | |
| Cell Viability Assay | Cell Viability | ~9-20 | Multiple Myeloma Cell Lines | ||
| BI8626 | In vitro Ubiquitination Assay | HUWE1 | 0.9 | N/A | [1] |
| Colony Formation Assay | Cell Proliferation | 0.7 | Ls174T | [1] |
Experimental Protocols
In Vitro HUWE1 Auto-Ubiquitination Assay for IC50 Determination
This protocol outlines the key steps for determining the IC50 value of an inhibitor against HUWE1's auto-ubiquitination activity in a high-throughput format.
1. Reagent Preparation:
-
Enzymes: Recombinant human E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UbcH5b), and the catalytic HECT domain of HUWE1.
-
Substrates: Ubiquitin and ATP.
-
Inhibitors: Serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Buffers: Reaction buffer containing necessary salts and co-factors.
2. Assay Procedure:
-
The HECT domain of HUWE1 is biotinylated and immobilized on streptavidin-coated microplates.
-
A reaction mixture containing E1, E2, and tagged ubiquitin (e.g., with a MYC tag) is prepared.
-
The test inhibitor at various concentrations is added to the wells.
-
The ubiquitination reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the auto-ubiquitination of HUWE1.
3. Detection and Data Analysis:
-
The reaction is stopped, and the wells are washed to remove unbound reagents.
-
A primary antibody recognizing the ubiquitin tag (e.g., anti-MYC antibody) conjugated to a reporter molecule (e.g., Europium) is added.
-
After incubation and washing, a detection reagent is added, and the signal is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
Visualizations
HUWE1 Signaling Pathway and Inhibition
The E3 ubiquitin ligase HUWE1 plays a crucial role in regulating the stability of several key proteins involved in cell cycle progression, apoptosis, and DNA damage response. One of its well-characterized substrates is the MYC oncoprotein. HUWE1 can mediate the ubiquitination and subsequent proteasomal degradation of MYC, thereby controlling its cellular levels. Small molecule inhibitors like this compound block the catalytic activity of HUWE1, leading to the stabilization of its substrates, which can have therapeutic implications in cancers with deregulated MYC activity.
References
The HUWE1 Inhibitor BI 8622: A Guide to Synergistic Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase HUWE1 has emerged as a compelling target in oncology, playing a critical role in the degradation of key cancer-associated proteins, most notably the proto-oncogene MYC. The small molecule BI 8622 is a specific inhibitor of HUWE1, demonstrating potential as a therapeutic agent. This guide provides a comparative analysis of BI 8622 in combination with other cancer therapeutics, supported by experimental data, to inform preclinical and clinical research strategies.
Mechanism of Action: Targeting the HUWE1-MYC Axis
BI 8622 exerts its anti-cancer effects by specifically inhibiting the HECT domain of the HUWE1 ubiquitin ligase with an IC50 of 3.1 μM.[1] This inhibition disrupts the normal ubiquitin-proteasome degradation pathway for several oncoproteins. A primary target of HUWE1 is the transcription factor MYC, which is frequently dysregulated in a variety of cancers, including multiple myeloma.[2][3][4] By inhibiting HUWE1, BI 8622 leads to a decrease in MYC protein levels, subsequently suppressing MYC-driven transcriptional programs that are essential for tumor cell proliferation and survival.[1][2][3][4]
Furthermore, inhibition of HUWE1 has been shown to stabilize the MYC-associated protein MIZ1. This stabilization leads to the formation of repressive MYC-MIZ1 complexes on the promoters of MYC target genes, effectively switching off their transcription. This dual mechanism of reducing MYC levels and promoting the formation of repressive complexes underscores the therapeutic potential of targeting HUWE1.
BI 8622 in Combination Therapy: Synergistic Anti-Tumor Activity in Multiple Myeloma
Preclinical studies have demonstrated that BI 8622 in combination with standard-of-care agents for multiple myeloma, such as the immunomodulatory drug (IMiD) lenalidomide (B1683929) and the proteasome inhibitor carfilzomib (B1684676), results in synergistic anti-cancer effects.[2][3][4]
Combination with Lenalidomide
The combination of HUWE1 inhibitors, including BI 8622, with lenalidomide has shown strong synergistic activity in multiple myeloma cell lines at all tested doses.[2] This synergy is thought to be mediated, at least in part, through their combined effects on MYC.[2]
Combination with Proteasome Inhibitors (Carfilzomib)
Similarly, when combined with the proteasome inhibitor carfilzomib, HUWE1 inhibitors demonstrate enhanced anti-proliferative effects and synergistic anti-myeloma activity.[2]
Quantitative Analysis of Synergy:
While specific Combination Index (CI) values for BI 8622 with lenalidomide or carfilzomib from the primary literature require access to supplementary data of published studies, the consistent reporting of "synergistic activity" across multiple assays provides a strong rationale for these combination strategies. The data strongly suggest that combining BI 8622 with these agents can lead to a greater therapeutic effect than either agent alone.
Preclinical Data Summary
The following table summarizes the key preclinical findings for BI 8622 as a single agent and its potential in combination therapies.
| Treatment | Cancer Type | Key Findings | Quantitative Data | Reference |
| BI 8622 (single agent) | Multiple Myeloma, Colorectal Cancer | Induces cell cycle arrest, reduces proliferation, decreases MYC expression. | IC50: 3.1 μM (HUWE1 inhibition) | [1] |
| BI 8622 + Lenalidomide | Multiple Myeloma | Enhanced anti-proliferative effects, strong synergistic anti-myeloma activity. | Synergistic at all tested doses (qualitative) | [2] |
| BI 8622 + Carfilzomib | Multiple Myeloma | Enhanced anti-proliferative effects, synergistic anti-myeloma activity. | Synergistic anti-MM activity (qualitative) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of BI 8622 targeting the HUWE1/MYC axis.
Caption: Experimental workflow for in vitro synergy studies.
Detailed Experimental Protocols
In Vitro Cell Viability Assay for Synergy Assessment (Crystal Violet Method)
This protocol is adapted for a 96-well plate format to assess the synergistic effects of BI 8622 in combination with other therapeutics.
Materials:
-
Myeloma cell lines (e.g., MM.1S, JJN3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
BI 8622 (stock solution in DMSO)
-
Lenalidomide or Carfilzomib (stock solutions in appropriate solvent)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% acetic acid solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of BI 8622, lenalidomide, and carfilzomib. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Carefully remove the culture medium.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate four times with tap water by gently immersing the plate in a container of water and then decanting the water.
-
Allow the plate to air dry completely.
-
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. To determine synergy, calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Multiple Myeloma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of BI 8622 in combination with other agents.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Myeloma cell line (e.g., MM.1S)
-
Matrigel
-
BI 8622 formulated for in vivo use
-
Lenalidomide or Carfilzomib formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest myeloma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, BI 8622 alone, Lenalidomide/Carfilzomib alone, Combination).
-
Administer the drugs according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between the different treatment groups.
Future Directions and Other Potential Combinations
While the most robust preclinical data for BI 8622 in combination therapy exists for multiple myeloma, its mechanism of action suggests potential for broader applications. Future research should explore the efficacy of BI 8622 in combination with other classes of anti-cancer agents and in other malignancies characterized by MYC dysregulation.
-
PARP Inhibitors: Given the role of HUWE1 in DNA damage repair, combining BI 8622 with PARP inhibitors could be a promising strategy, particularly in tumors with underlying DNA repair deficiencies.
-
Immune Checkpoint Inhibitors: The impact of HUWE1 inhibition on the tumor microenvironment and immune cell populations is an area for further investigation. Combining BI 8622 with immune checkpoint inhibitors could potentially enhance anti-tumor immunity.
-
Other MYC-driven Cancers: Investigating BI 8622 in combination with standard-of-care therapies in other MYC-driven cancers, such as certain types of lymphoma and neuroblastoma, is a logical next step.
This guide provides a foundational overview of BI 8622 as a promising agent for combination cancer therapy. The strong preclinical rationale for its use with lenalidomide and proteasome inhibitors in multiple myeloma warrants further investigation and clinical development. The exploration of BI 8622 in other therapeutic combinations and cancer types holds the potential to expand its clinical utility and address unmet needs in oncology.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of BI8622
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of BI8622, a specific inhibitor of the ubiquitin ligase HUWE1. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining workplace safety.
Waste Characterization and Segregation
Prior to disposal, it is essential to characterize the waste stream containing this compound. As a potent bioactive molecule, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This includes:
-
Neat (undissolved) this compound: The pure, solid form of the compound.
-
This compound Solutions: this compound dissolved in solvents such as Dimethyl Sulfoxide (DMSO).
-
Contaminated Labware: Any items that have come into direct contact with this compound, including pipette tips, vials, gloves, and bench paper.
Key Principle: Never mix incompatible waste streams. This compound waste should be segregated from other chemical wastes unless they are known to be compatible.
Procedural Steps for Disposal
1. Waste Collection and Container Management:
-
Designated Waste Containers: Use only approved, chemically resistant, and clearly labeled hazardous waste containers. For liquid waste, plastic containers are often preferred to glass to minimize the risk of breakage.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" and the name of any solvents (e.g., "Dimethyl Sulfoxide").
-
The concentration of each component.
-
The words "Hazardous Waste."
-
The date the first drop of waste was added.
-
The name of the principal investigator or responsible person.
-
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[1] Store containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory staff.[2]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[1][3]
2. Disposal of Liquid this compound Waste:
-
Solutions in Organic Solvents (e.g., DMSO): Solutions of this compound in flammable organic solvents like DMSO should be collected in a designated "Flammable Organic Waste" or "Solvent Waste" container.[4] Do not overfill containers; a good practice is to fill them to no more than 80% capacity.
-
Aqueous Solutions: If this compound is in an aqueous (water-based) solution, it should be collected in a separate "Aqueous Hazardous Waste" container. Do not mix with organic solvent waste.
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink.[1][5]
3. Disposal of Solid this compound Waste:
-
Neat Compound: Unused or expired neat this compound powder should be disposed of in its original container, if possible, or in a securely sealed and labeled waste container for solid chemical waste.
-
Contaminated Labware:
-
Sharps: Chemically contaminated sharps such as needles and razor blades must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps."[6]
-
Non-Sharps: Other contaminated solid waste like gloves, pipette tips, and vials should be collected in a designated, lined container for "Solid Chemical Waste" or "Chemically Contaminated Lab Debris."[6]
-
4. Disposal of Empty this compound Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the compound.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Arranging for Waste Pickup:
-
Once a waste container is full or has been accumulating for a period defined by your institution's policy (often 6-12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting, as recommended by various safety authorities.
| Parameter | Guideline |
| Maximum Liquid Waste Accumulation per SAA | 55 gallons |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kg of solid |
| Container Fill Level | Do not exceed 80-90% of the container's capacity |
| Empty Container Rinsing Volume | ~5% of the container volume per rinse (for three rinses) |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. vumc.org [vumc.org]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling BI8622
Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and safety procedures for handling BI8622 based on standard laboratory practices for potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, a thorough risk assessment must be conducted by qualified personnel before any handling of this compound.
Pre-Handling Checklist and Risk Assessment
Before working with this compound, a comprehensive risk assessment should be performed to identify potential hazards and establish appropriate control measures.[1][2][3][4] This assessment should consider the quantity of the substance being handled, the experimental procedures involved, and the potential for aerosol generation.
Key considerations for your risk assessment:
-
Toxicity: Evaluate the known or potential toxicity of this compound. For novel compounds, it is prudent to treat them as highly toxic.
-
Physical Form: Handling the compound as a powder poses a higher risk of inhalation than when it is in a solution.
-
Experimental Procedures: Identify any steps that could lead to splashes, spills, or the generation of aerosols.
-
Emergency Procedures: Establish clear protocols for spills, accidental exposures, and waste disposal.[5]
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum for handling this compound, particularly in its powdered form.[6][7][8]
| PPE Component | Specification | Purpose |
| Gloves | Disposable nitrile gloves (double-gloving recommended) | To prevent skin contact with the chemical.[6] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from splashes and airborne particles.[6][8] |
| Body Protection | A lab coat with long sleeves and a closed front | To protect skin and personal clothing from contamination.[6][8] |
| Respiratory Protection | An N95 respirator or higher, especially when handling powder | To prevent inhalation of airborne particles.[6] |
| Footwear | Closed-toe shoes | To protect feet from spills and dropped objects.[6] |
Step-by-Step PPE Protocols
Operational and Disposal Plans
-
Weighing: When weighing the powdered form of this compound, use a chemical fume hood or a balance with a ventilated enclosure to minimize the risk of inhalation.
-
Solutions: Prepare solutions in a chemical fume hood.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[9][10]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.[11][12]
All chemical waste must be managed and disposed of in accordance with local, state, and federal regulations.[9][10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area and prevent unprotected personnel from entering. Wear appropriate PPE and use an absorbent material to clean up the spill. Collect the absorbed material in a sealed container for hazardous waste disposal.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. intersolia.com [intersolia.com]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. westlab.com [westlab.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
